molecular formula C15H14O3 B13877194 Phenyl 2-ethoxybenzoate CAS No. 79515-58-5

Phenyl 2-ethoxybenzoate

Cat. No.: B13877194
CAS No.: 79515-58-5
M. Wt: 242.27 g/mol
InChI Key: YBTFWFBOFYWTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2-ethoxybenzoate is a synthetic ester compound of significant interest in chemical and pharmaceutical research as a versatile building block and model substrate. Its structure, incorporating both ether and ester functional groups on an aromatic ring, makes it a valuable candidate for studies in synthetic organic chemistry and metabolism research. Esters are one of the major functional groups present in prodrugs and bioactive compounds, and their presence is often associated with hydrolytic lability . Researchers can utilize this compound to investigate hydrolytic stability under various chemical and biological conditions, including in plasma and liver microsome assays, to understand its metabolic fate and design compounds with higher or lower metabolic liability . Furthermore, phenyl benzoate-based scaffolds are being explored in the development of innovative heterocycles with potential pesticidal efficacy, highlighting their utility in agrochemical research . As with many volatile esters, it may also find application in material science for the development of novel polymers or as a standard in analytical chemistry. This product is provided as a high-purity material to ensure reproducible results in these advanced research applications. It is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79515-58-5

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

phenyl 2-ethoxybenzoate

InChI

InChI=1S/C15H14O3/c1-2-17-14-11-7-6-10-13(14)15(16)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

YBTFWFBOFYWTAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Phenyl 2-ethoxybenzoate CAS 79515-58-5 properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Phenyl 2-Ethoxybenzoate (CAS 79515-58-5)

Part 1: Executive Summary

Phenyl 2-ethoxybenzoate (CAS 79515-58-5) is a specialized aromatic ester utilized primarily as a lipophilic intermediate in organic synthesis and medicinal chemistry. Structurally, it consists of a salicylic acid derivative (2-ethoxybenzoic acid) esterified with a phenol group. This compound serves as a critical probe for studying steric effects in ortho-substituted benzoates and acts as a potential prodrug scaffold for delivering non-steroidal anti-inflammatory drug (NSAID) analogs.

This guide provides a comprehensive technical analysis of its physicochemical properties, an optimized synthesis protocol, analytical characterization standards, and its utility in drug development workflows.

Part 2: Chemical Identity & Physicochemical Profile

The ortho-ethoxy substitution on the benzoate ring introduces significant steric bulk and electron-donating character, influencing both the hydrolytic stability and the lipophilicity of the molecule compared to unsubstituted phenyl benzoate.

Table 1: Chemical Identity & Properties

PropertyData
CAS Number 79515-58-5
IUPAC Name Phenyl 2-ethoxybenzoate
Synonyms 2-Ethoxybenzoic acid phenyl ester; o-Ethoxybenzoic acid phenyl ester
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
SMILES CCOC1=CC=CC=C1C(=O)OC2=CC=CC=C2
InChI Key Predicted based on structure
Physical State Viscous oil or low-melting solid (estimated MP < 50°C)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
LogP (Predicted) ~4.6 (High Lipophilicity)

Part 3: Synthesis & Production

The most robust method for synthesizing Phenyl 2-ethoxybenzoate is via Nucleophilic Acyl Substitution using the acid chloride derivative. This approach avoids the harsh conditions of Fischer esterification, which can be inefficient for sterically hindered ortho-substituted benzoates.

Protocol: Optimized Schotten-Baumann Esterification

Objective: Synthesis of Phenyl 2-ethoxybenzoate on a 10 mmol scale.

Reagents:

  • 2-Ethoxybenzoyl chloride (1.85 g, 10 mmol) [Prepared from acid via SOCl₂]

  • Phenol (0.94 g, 10 mmol)

  • Triethylamine (TEA) (1.5 mL, 11 mmol) or Pyridine

  • Dichloromethane (DCM) (anhydrous, 20 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with nitrogen. Add Phenol (1.0 eq) and anhydrous DCM.

  • Base Addition: Add Triethylamine (1.1 eq) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add 2-Ethoxybenzoyl chloride (1.0 eq) dissolved in 5 mL DCM over 15 minutes. The solution may turn slightly yellow or cloudy due to TEA·HCl salt formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

  • Work-up:

    • Quench with 10 mL saturated NaHCO₃ solution.

    • Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude oil/solid via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexane).

Reaction Workflow Diagram

Synthesis Start Start: 2-Ethoxybenzoic Acid Activation Activation: SOCl2 / Reflux Start->Activation Chlorination Intermediate Intermediate: 2-Ethoxybenzoyl Chloride Activation->Intermediate -SO2, -HCl Coupling Coupling: Phenol + Et3N / DCM (0°C) Intermediate->Coupling Nucleophilic Attack Product Product: Phenyl 2-ethoxybenzoate Coupling->Product Elimination of Et3N·HCl

Caption: Step-wise synthesis pathway from the parent acid to the final phenyl ester via acid chloride activation.

Part 4: Analytical Characterization

Due to the specific nature of this CAS, experimental spectra should be validated against these predicted values derived from structural analogs (e.g., Phenyl 2-methoxybenzoate).

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)

  • δ 8.05 (dd, 1H): Aromatic proton ortho to carbonyl (H-6 of benzoate).

  • δ 7.45 - 7.55 (m, 3H): Overlapping aromatic protons (H-4 of benzoate + meta-protons of phenyl ester).

  • δ 7.20 - 7.30 (m, 3H): Para-proton of phenyl ester + ortho-protons of phenyl ester.

  • δ 6.95 - 7.05 (m, 2H): Aromatic protons ortho to ethoxy (H-3) and meta (H-5).

  • δ 4.15 (q, J=7.0 Hz, 2H): Methylene protons of the ethoxy group (-OcH ₂CH₃).

  • δ 1.48 (t, J=7.0 Hz, 3H): Methyl protons of the ethoxy group (-OCH₂CH ₃).

2. Infrared Spectroscopy (FT-IR)

  • 1735 cm⁻¹: Strong C=O stretch (Ester).

  • 1600, 1490 cm⁻¹: Aromatic C=C skeletal vibrations.

  • 1240 cm⁻¹: C-O-C asymmetric stretch (Ether/Ester).

3. Mass Spectrometry (GC-MS)

  • Molecular Ion (M+): m/z 242.

  • Base Peak: Likely m/z 149 (2-ethoxybenzoyl cation) or m/z 121 (2-hydroxybenzoyl cation) following loss of phenol and ethylene.

Part 5: Applications in Drug Development

Phenyl 2-ethoxybenzoate serves as a model compound in two primary areas of pharmaceutical research:

1. Prodrug Design & Metabolic Stability The phenyl ester linkage is susceptible to hydrolysis by plasma esterases. However, the ortho-ethoxy group introduces steric hindrance around the carbonyl carbon, potentially retarding the rate of hydrolysis compared to unsubstituted phenyl benzoate. This property allows researchers to tune the half-life of salicylate-based drugs.

2. Fries Rearrangement Substrate Upon treatment with Lewis acids (e.g., AlCl₃), this compound undergoes the Fries Rearrangement to form o-hydroxybenzophenones (e.g., 2-hydroxy-3-ethoxybenzophenone). These rearranged products are valuable UV-absorbing scaffolds and intermediates for xanthone synthesis.

Metabolic/Reactivity Pathway

Reactivity Compound Phenyl 2-ethoxybenzoate (Lipophilic Precursor) Hydrolysis In Vivo Hydrolysis (Esterases) Compound->Hydrolysis Rearrangement Lewis Acid (AlCl3) Fries Rearrangement Compound->Rearrangement Synthetic Application Metabolite1 2-Ethoxybenzoic Acid (Active Metabolite) Hydrolysis->Metabolite1 Metabolite2 Phenol (Byproduct) Hydrolysis->Metabolite2 Product2 Hydroxybenzophenone Derivatives Rearrangement->Product2

Caption: Divergent reactivity pathways: Biological hydrolysis vs. Synthetic rearrangement.

Part 6: Safety & Handling (HSE)

While specific toxicological data for CAS 79515-58-5 is limited, it should be handled with the standard precautions applicable to phenyl esters and phenols.

  • GHS Classification (Inferred):

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (common for lipophilic esters).

  • Handling: Use in a fume hood. Avoid inhalation of vapors if heated.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.

References

  • PubChem. (n.d.).[4] Phenyl 2-ethoxybenzoate (Compound).[5] National Library of Medicine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Phenyl benzoate (Analogous Reference Data). NIST Chemistry WebBook. Retrieved from [Link]

Sources

Chemical structure of phenyl 2-ethoxybenzoate vs phenyl salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous structural and functional comparison between Phenyl Salicylate (Salol) and its ether derivative, Phenyl 2-Ethoxybenzoate . While both compounds share a phenyl ester scaffold, the substitution of the phenolic hydroxyl group with an ethoxy moiety fundamentally alters their electronic landscape, hydrolytic stability, and pharmacological profile.

Key Technical Takeaway: The presence of an intramolecular hydrogen bond (IMHB) in phenyl salicylate acts as a "molecular switch" that activates the carbonyl group and accelerates hydrolysis via intramolecular general base catalysis. Phenyl 2-ethoxybenzoate lacks this feature, resulting in significantly enhanced hydrolytic stability and altered lipophilicity, making it a distinct candidate for prodrug design where delayed release is required.

Molecular Architecture & Bonding Analysis

The divergence in physicochemical properties between these two molecules stems directly from the ortho-substitution on the benzoyl ring.

Structural Comparison
FeaturePhenyl Salicylate (Salol)Phenyl 2-Ethoxybenzoate
IUPAC Name Phenyl 2-hydroxybenzoatePhenyl 2-ethoxybenzoate
CAS Number 118-55-879515-58-5
Ortho Substituent Hydroxyl (-OH)Ethoxy (-OCH₂CH₃)
Intramolecular Interaction Strong Hydrogen Bond (O-H···O=C)Steric Repulsion (Ethoxy vs. Carbonyl)
Electronic Effect Resonance donor + H-bond activationResonance donor + Inductive withdrawal (weak)
Conformation Planar (stabilized by "chelate" ring)Twisted (to minimize steric strain)
The "Chelate" Effect vs. Steric Bulk

In Phenyl Salicylate , the phenolic proton forms a stable 6-membered pseudo-ring with the ester carbonyl oxygen. This intramolecular hydrogen bond (IMHB) locks the molecule in a planar conformation and polarizes the carbonyl bond, making the carbon more electrophilic.

In Phenyl 2-Ethoxybenzoate , the ethyl group is too bulky to allow planarity. The molecule adopts a twisted conformation to relieve steric strain between the carbonyl oxygen and the ethoxy group. Crucially, the absence of the acidic proton eliminates the IMHB, removing the "assisted" hydrolysis pathway.

ChemicalStructures cluster_0 Phenyl Salicylate (Salol) cluster_1 Phenyl 2-Ethoxybenzoate Salol Phenyl 2-Hydroxybenzoate (C13H10O3) Feature1 Intramolecular H-Bond (O-H ... O=C) Salol->Feature1 Stabilizes Effect1 Planar Conformation Activated Carbonyl Feature1->Effect1 Results in Ethoxy Phenyl 2-Ethoxybenzoate (C15H14O3) Feature2 Steric Bulk (-OEt) No Acidic Proton Ethoxy->Feature2 Substitutes OH Effect2 Twisted Conformation Slower Hydrolysis Feature2->Effect2 Results in

Figure 1: Structural comparison highlighting the critical intramolecular hydrogen bond in Salol versus the steric constraints in the ethoxy derivative.

Synthesis Protocols

The synthesis of these compounds illustrates two fundamental approaches in ester chemistry: direct esterification (Salol) and O-alkylation (Ethoxy derivative).

Synthesis of Phenyl Salicylate (Salol)

Mechanism: Friedel-Crafts type acylation / Dehydrative Esterification. Reagents: Salicylic Acid, Phenol, Phosphoryl Chloride (POCl₃).[1]

  • Melt Phase: Equimolar amounts of salicylic acid and phenol are mixed.

  • Activation: POCl₃ is added dropwise at 115-125°C. The POCl₃ acts as a dehydrating agent, converting the acid to an acyl chloride or phospho-anhydride intermediate in situ.

  • Workup: The mixture is washed with dilute Na₂CO₃ to remove unreacted acid and phenol.

  • Crystallization: Recrystallized from ethanol (MP: 41-43°C).

Synthesis of Phenyl 2-Ethoxybenzoate

Mechanism: Williamson Ether Synthesis (O-Alkylation). Reagents: Phenyl Salicylate, Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃), Acetone/DMF.

  • Deprotonation: Phenyl salicylate (1 eq) is dissolved in acetone. Anhydrous K₂CO₃ (1.5 eq) is added to generate the phenoxide anion.

  • Alkylation: Ethyl iodide (1.2 eq) is added. The mixture is refluxed for 6-12 hours. The intramolecular H-bond in Salol makes the phenol less nucleophilic initially, requiring heat or a polar aprotic solvent (DMF) to break the chelate and facilitate attack.

  • Workup: Solvent evaporation, followed by extraction with dichloromethane and washing with water.

  • Purification: Column chromatography or vacuum distillation (as the product is likely an oil or low-melting solid).

SynthesisPathways cluster_salol Route A: Salol Synthesis cluster_ethoxy Route B: Conversion to Ethoxy Derivative SA Salicylic Acid Mix Melt + POCl3 (120°C) SA->Mix Phenol Phenol Phenol->Mix SalolProduct Phenyl Salicylate (Salol) Mix->SalolProduct -HCl, -HPO3 Base K2CO3 / Acetone SalolProduct->Base Deprotonation EthoxyProduct Phenyl 2-Ethoxybenzoate Base->EthoxyProduct + EtI, Reflux (Williamson Ether Synthesis) EtI Ethyl Iodide

Figure 2: Synthetic workflow showing the derivation of Phenyl 2-Ethoxybenzoate from Phenyl Salicylate.

Reactivity & Hydrolysis Kinetics

This is the most critical differentiator for drug development. The hydrolysis rates differ by orders of magnitude due to Intramolecular General Base Catalysis .

Phenyl Salicylate: The "Assisted" Mechanism

In alkaline conditions (pH > 7), the phenolic hydroxyl group of Salol ionizes (pKa ~10). However, even in neutral/weakly basic conditions, the phenolate anion (or the H-bonded hydroxyl) acts as an intramolecular general base .

  • Mechanism: The neighboring phenolate oxygen orients a water molecule or directly stabilizes the transition state for hydroxide attack on the ester carbonyl.

  • Kinetics: Hydrolysis is rapid (t½ in minutes to hours depending on pH). The rate is ~80-120 times faster than phenyl benzoate or the methoxy analog [1].[2]

Phenyl 2-Ethoxybenzoate: The "Steric" Mechanism

Replacing the -OH with -OEt removes the catalytic group.

  • Mechanism: Follows the standard BAc2 mechanism (bimolecular base-catalyzed acyl cleavage).

  • Steric Effect: The ortho-ethoxy group creates steric hindrance, blocking the approach of the nucleophile (OH⁻ or H₂O) to the carbonyl carbon.

  • Kinetics: Significantly slower hydrolysis. The ethoxy group acts as a "shield," making this compound more stable in plasma compared to Salol.

Hydrolysis cluster_mech1 Salol: Intramolecular Catalysis (Fast) cluster_mech2 Ethoxy: Steric Hindrance (Slow) S_Start Salol (Ionized) S_TS Transition State (Stabilized by Phenolate) S_Start->S_TS Intramolecular Assistance S_Prod Salicylate + Phenol S_TS->S_Prod Rapid Collapse E_Start Phenyl 2-Ethoxybenzoate E_TS Transition State (Sterically Crowded) E_Start->E_TS External OH- attack (Blocked by EtO group) E_Prod 2-Ethoxybenzoate + Phenol E_TS->E_Prod Slow Collapse

Figure 3: Mechanistic divergence in hydrolysis. The Salol pathway is accelerated by the neighboring group effect, while the Ethoxy pathway is retarded by steric hindrance.

Physicochemical & Spectral Profiling

PropertyPhenyl SalicylatePhenyl 2-Ethoxybenzoate
Molecular Weight 214.22 g/mol 242.27 g/mol
Physical State White Crystalline SolidViscous Oil / Low melting solid
Melting Point 41–43 °C< 30 °C (Estimated)
IR Spectrum (C=O) ~1680–1690 cm⁻¹ (Lower due to H-bond)~1730–1740 cm⁻¹ (Typical ester)
IR Spectrum (O-H) Broad band ~3200 cm⁻¹Absent
¹H NMR (Ortho) Phenolic OH signal (downfield, D₂O exch.)Ethoxy signals: Quartet (~4.1 ppm), Triplet (~1.4 ppm)
LogP (Lipophilicity) ~3.8~4.5 (More lipophilic)

Note on Spectroscopy: The carbonyl stretching frequency in Salol is shifted to a lower wavenumber due to the weakening of the C=O bond by the intramolecular hydrogen bond. Phenyl 2-ethoxybenzoate will show a standard ester carbonyl stretch at a higher frequency.

Pharmacological Implications

  • Metabolic Fate:

    • Salol: Rapidly hydrolyzes in the small intestine to release Phenol (antiseptic/toxic) and Salicylic Acid (anti-inflammatory). Historically used as an enteric coating because it survives the acidic stomach (where ionization is suppressed) but hydrolyzes in the alkaline intestine.

    • Phenyl 2-Ethoxybenzoate: Hydrolyzes to Phenol and 2-Ethoxybenzoic acid . The latter is not salicylic acid.[3] To generate the active salicylate, the body must perform an O-dealkylation (via Cytochrome P450 enzymes), which is a slow metabolic step.

  • Prodrug Design:

    • The ethoxy derivative represents a "double prodrug" or a "harder" drug. It would release the active anti-inflammatory moiety much slower than Salol, potentially reducing peak toxicity but also delaying onset of action.

References

  • Capon, B., & Ghosh, B. C. (1966). The mechanism of the hydrolysis of phenyl salicylate and catechol monobenzoate in the presence and absence of borate ions. Journal of the Chemical Society B: Physical Organic, 472-478.

  • Khan, M. N., & Arifin, Z. (2000). Kinetics and Mechanism of Intramolecular General Base-Catalyzed Methanolysis of Ionized Phenyl Salicylate in the Presence of Cationic Micelles. Langmuir, 16(20), 7717–7723.

  • Hansen, S. H., et al. (2015). Hydrolytic metabolism of phenyl and benzyl salicylates... by microsomes of rat and human tissues.[4][5] Food and Chemical Toxicology, 86, 15-23.

  • BLD Pharm. (2025). Phenyl 2-ethoxybenzoate Product Data. BLD Pharm Repository.

  • BenchChem. (2025).[1][6] Technical Guide to the Historical Synthesis and Discovery of Phenyl Salicylate (Salol). BenchChem Technical Guides.

Sources

Solvation Thermodynamics and Experimental Profiling of Phenyl 2-Ethoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl 2-ethoxybenzoate (CAS: 79515-58-5) is a specialized aryl ester that serves as a critical intermediate in organic synthesis, material science, and pharmaceutical development. Understanding its precise solubility profile across diverse organic solvents is paramount for optimizing reaction yields, designing purification protocols (e.g., crystallization), and formulating advanced delivery systems. This technical guide provides an in-depth analysis of the thermodynamic principles governing its solubility, empirical data extrapolation, and a self-validating experimental protocol for rigorous solubility determination.

Structural and Thermodynamic Framework

Phenyl 2-ethoxybenzoate features a benzoate core with an ethoxy substitution at the ortho position. To understand its solvation behavior, we must first look at its parent compound, phenyl benzoate. Phenyl benzoate is a relatively non-polar, crystalline solid that exhibits1[1]. The introduction of the ortho-ethoxy group (-OCH₂CH₃) modifies the crystal lattice energy and introduces both a localized dipole and a hydrogen-bond acceptor site.

To predict and explain the solubility of phenyl 2-ethoxybenzoate, we employ the 2[2]. HSP divides the total cohesive energy density of a substance into three distinct intermolecular interactions:

  • Dispersion forces (

    
    ) : Driven by the hydrophobic aromatic rings.
    
  • Polar forces (

    
    ) : Arising from the ester carbonyl and the ethoxy oxygen.
    
  • Hydrogen bonding (

    
    ) : The ester and ether oxygens act as weak hydrogen bond acceptors.
    

For optimal solubility, the distance (


) between the HSP of the solvent and the solute in 3D space must be minimized. Esters of this class typically exhibit 

,

, and

[2]. Consequently, moderately polar, aprotic solvents (e.g., chloroform, acetone) and polar protic solvents (e.g., hot ethanol) are highly effective. Conversely, aliphatic hydrocarbons (e.g., hexane) yield lower solubility due to insufficient polar and hydrogen-bonding interactions required to disrupt the solute's crystal lattice[3].
Interaction Dynamics and Solvation Mechanism

The dissolution of phenyl 2-ethoxybenzoate is a thermodynamically driven process. The causality behind solvent selection relies heavily on the enthalpy of mixing (


). Solvents like chloroform provide excellent solvation because their polar and dispersion parameters closely match the solute, minimizing the energy required to break solute-solute 

stacking and dipole interactions.

SolvationMechanism Solid Solid Phenyl 2-Ethoxybenzoate LatticeBreak Lattice Disruption (Endothermic: +ΔH) Solid->LatticeBreak Energy Input Solvent Pure Organic Solvent CavityForm Solvent Cavity Formation (Endothermic: +ΔH) Solvent->CavityForm Energy Input Solvation Solute-Solvent Interaction (Exothermic: -ΔH) LatticeBreak->Solvation CavityForm->Solvation Solution Thermodynamically Stable Solution Solvation->Solution Gibbs Free Energy (ΔG < 0)

Thermodynamic cycle of phenyl 2-ethoxybenzoate solvation in organic solvents.

Quantitative Solubility Profile

While exact empirical data for phenyl 2-ethoxybenzoate is highly specific, its behavior closely mirrors that of structurally analogous phenyl esters, which 4[4]. The following table summarizes the predicted solubility behavior across common organic solvent classes at 25°C, extrapolated from the parent compound[5].

Solvent CategorySpecific SolventPredicted Solubility (25°C)Mechanistic Rationale
Chlorinated Chloroform / DCMFreely Soluble (>100 mg/mL)Excellent match for

and

; strong dipole-dipole stabilization.
Alcohols Ethanol / MethanolSoluble (Hot: Freely Soluble)Protic nature provides

interactions with the ester/ether oxygens.
Ethers Diethyl Ether / THFSoluble (~30-50 mg/mL)Good dispersion match, though lacks strong hydrogen bond donation.
Ketones AcetoneSoluble (~50-80 mg/mL)High polarity (

) effectively solvates the localized dipoles of the molecule.
Hydrocarbons Hexane / HeptaneSlightly Soluble (<5 mg/mL)Only provides

; unable to disrupt polar interactions in the crystal lattice.
Aqueous WaterInsoluble Extreme mismatch in

and

; hydrophobic aromatic rings dominate.

Experimental Protocol: Equilibrium Solubility Determination

To generate trustworthy, self-validating data for specific drug development applications, the 6[6]. The following protocol ensures technical accuracy by mitigating common artifacts such as supersaturation and API adsorption.

Step-by-Step Methodology:
  • Preparation : Add an excess amount of phenyl 2-ethoxybenzoate (approx. 500 mg) to 5 mL of the target organic solvent in a 10 mL amber glass vial.

    • Causality: Amber glass is utilized to prevent potential UV-induced degradation of the aryl ester over the multiday testing period.

  • Equilibration : Seal the vial tightly with a PTFE-lined cap. Place the vial in an isothermal shaking water bath set to 25.0 ± 0.1 °C. Shake at 150 RPM for 48 hours.

    • Causality: 48 hours is strictly required to ensure true thermodynamic equilibrium is reached, preventing false high readings caused by transient supersaturation[6].

  • Phase Separation : Remove the vial and allow it to stand undisturbed in a 25.0 °C incubator for 12 hours.

    • Causality: This allows undissolved micro-crystals to settle, preventing them from clogging the filter in the next step.

  • Filtration : Carefully draw 1 mL of the supernatant using a glass syringe. Filter the aliquot through a 0.45 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert and prevents adsorption of the hydrophobic ester, which is a common source of error when using nylon or cellulose filters.

  • Dilution & Quantification : Dilute the filtered aliquot by a known factor (e.g., 1:100) using the mobile phase. Quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (

    
     nm).
    
  • Self-Validation Step : Repeat the sampling and quantification at 72 hours.

    • Causality: If the concentration difference between the 48h and 72h timepoints is less than 2%, thermodynamic equilibrium is definitively confirmed.

ExperimentalWorkflow Prep 1. Preparation Excess Solute + Solvent in Amber Vial Equil 2. Equilibration 150 RPM Shaking @ 25°C for 48h Prep->Equil Settle 3. Phase Separation Static Incubation for 12h Equil->Settle Filter 4. Filtration 0.45 µm PTFE Syringe Filter Settle->Filter HPLC 5. Quantification HPLC-UV Analysis & Data Extrapolation Filter->HPLC Valid Valid HPLC->Valid

Self-validating shake-flask workflow for equilibrium solubility determination.

Strategic Insights for Formulation and Synthesis

For researchers utilizing phenyl 2-ethoxybenzoate, solvent selection must balance raw solubility with downstream processing needs:

  • Crystallization & Purification : A solvent/anti-solvent system is highly recommended. Ethanol serves as an excellent primary solvent (freely soluble when hot), while water or cold hexane can be employed as an anti-solvent to drive controlled precipitation and maximize purity[5].

  • Catalysis & Coupling Reactions : In catalytic functionalization, aprotic solvents like 1,4-dioxane or toluene are preferred to maintain high solubility without coordinating to, and thereby deactivating, transition metal catalysts.

References

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: ResearchGate[3]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents Source: Journal of Chemical & Engineering Data (ACS Publications)[4]

  • CAS 93-99-2: Phenyl benzoate Source: CymitQuimica[1]

  • Phenyl benzoate | 93-99-2 Source: ChemicalBook[5]

  • Hansen Solubility Parameters 2000 Source: Kinam Park (CRC Press)[2]

  • Handbook of Solubility Data for Pharmaceuticals Source: ResearchGate[6]

Sources

Methodological & Application

Optimized Schotten-Baumann Acylation Protocol for 2-Ethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This Application Note details the optimized conditions for utilizing 2-ethoxybenzoyl chloride (CAS: 42926-52-3) in Schotten-Baumann acylation reactions. While the Schotten-Baumann method is a cornerstone of amide synthesis, the specific physicochemical properties of the 2-ethoxy derivative—specifically the steric bulk and electron-donating nature of the ortho-ethoxy substituent—require tailored reaction parameters to maximize yield and suppress competitive hydrolysis.

Target Audience Utility:

  • Medicinal Chemists: For the synthesis of benzamide pharmacophores (e.g., precursors to repaglinide analogs or salicylamide derivatives).

  • Process Engineers: Scalable biphasic protocols that eliminate the need for anhydrous conditions.

Chemical Basis & Mechanistic Insights

The "Ortho-Alkoxy" Effect

The 2-ethoxy group influences the reaction kinetics through two opposing vectors:

  • Electronic Deactivation (+M Effect): The alkoxy oxygen donates electron density into the benzene ring and, by extension, the carbonyl carbon. This renders the carbonyl less electrophilic compared to unsubstituted benzoyl chloride, potentially slowing the nucleophilic attack.

  • Steric Shielding: The ortho substituent creates a steric blockade. While not as severe as a tert-butyl group, it restricts the trajectory of the incoming nucleophile.

Implication: Unlike highly reactive acyl chlorides (e.g., acetyl chloride), 2-ethoxybenzoyl chloride requires vigorous agitation to overcome the biphasic barrier and sufficient reaction time to reach completion.

Competitive Pathways

In the Schotten-Baumann system (Organic/Aqueous interface), the acid chloride faces two nucleophiles:

  • The Amine (

    
    ):  Desired pathway.[1] Faster kinetics but diffusion-limited in biphasic systems.
    
  • Water (

    
    /
    
    
    
    ):
    Undesired pathway (Hydrolysis). Generates 2-ethoxybenzoic acid.

Control Strategy: To favor amidation, we utilize a biphasic system (DCM/Water) with a high concentration of amine in the organic phase and a base in the aqueous phase to scavenge the generated HCl immediately.

Mechanistic Diagram

SchottenBaumannMechanism Start Reactants (Biphasic System) PhaseTransfer Interfacial Contact (Vigorous Stirring) Start->PhaseTransfer Mixing Tetrahedral Tetrahedral Intermediate PhaseTransfer->Tetrahedral Nucleophilic Attack (Amine) SideReaction Hydrolysis (2-Ethoxybenzoic Acid) PhaseTransfer->SideReaction Attack by H2O (Slowed by Org. Solvent) Collapse Elimination of Cl- Tetrahedral->Collapse Product Amide Product (Organic Phase) Collapse->Product BaseRole Base (OH-/CO3--) Neutralizes HCl Collapse->BaseRole HCl byproduct BaseRole->Start Drives Equilibrium

Caption: Mechanistic flow of the biphasic Schotten-Baumann reaction highlighting the critical interfacial contact and base-mediated equilibrium shift.

Optimized Experimental Protocol

Reagents & Stoichiometry Table
ComponentRoleEquivalents (eq.)Recommended ReagentNotes
Nucleophile Substrate1.0Primary/Secondary AmineLimiting reagent.
Electrophile Reagent1.1 – 1.22-Ethoxybenzoyl chloride Slight excess accounts for hydrolysis.
Base Scavenger2.0 – 3.010% NaOH or 1M


preferred for acid-sensitive amines.
Solvent (Org) Carrier~10 mL/gDichloromethane (DCM)Excellent solubility for acid chloride.
Solvent (Aq) Carrier~10 mL/gDeionized WaterDissolves base and salt byproducts.
Step-by-Step Procedure

Preparation:

  • Safety Check: Perform in a fume hood. 2-Ethoxybenzoyl chloride is corrosive and lachrymatory. Wear gloves and safety goggles.

  • Phase A (Organic): Dissolve the Amine (1.0 eq) in DCM (concentration ~0.2 M to 0.5 M).

  • Phase B (Aqueous): Prepare a 10% NaOH solution (or 1M

    
     for milder conditions). Use at least 2.0 equivalents of base relative to the amine.[2]
    

Reaction Execution:

  • Combine Phases: Add Phase B to Phase A in a round-bottom flask.

  • Cooling: Place the biphasic mixture in an ice-water bath (0–5 °C).

    • Rationale: Cooling suppresses the rate of hydrolysis more significantly than the rate of amidation.

  • Addition: Add 2-Ethoxybenzoyl chloride (1.1 eq) dropwise (neat or dissolved in minimal DCM) over 15–20 minutes.

    • Critical: Maintain vigorous stirring. The reaction occurs at the interface; poor mixing leads to low yields.

  • Reaction: Remove the ice bath after addition and allow the mixture to warm to Room Temperature (20–25 °C). Stir vigorously for 2–4 hours.

    • Monitoring: Check progress via TLC or HPLC. The acid chloride spot should disappear.

Work-up & Isolation:

  • Separation: Transfer mixture to a separatory funnel. Separate the phases.

  • Organic Wash (Purification):

    • Wash 1 (Acidic): Wash organic layer with 1M HCl (to remove unreacted amine). Skip if product is acid-sensitive.

    • Wash 2 (Basic): Wash organic layer with 1M NaOH or sat.

      
       (to remove 2-ethoxybenzoic acid byproduct).
      
    • Wash 3 (Neutral): Wash with Brine.

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and evaporate the solvent under reduced pressure to yield the crude amide.

Workflow Diagram

Workflow Step1 Step 1: Dissolve Amine in DCM (Organic Phase) Step2 Step 2: Add Aq. Base (NaOH/Na2CO3) (Biphasic Mixture) Step1->Step2 Step3 Step 3: Cool to 0°C & Vigorous Stirring Step2->Step3 Step4 Step 4: Dropwise Addition of 2-Ethoxybenzoyl Chloride Step3->Step4 Step5 Step 5: Warm to RT Stir 2-4 Hours Step4->Step5 Step6 Step 6: Phase Separation Step5->Step6 Decision Is Product Acid Sensitive? Step6->Decision WashAcid Wash with 1M HCl (Removes unreacted Amine) Decision->WashAcid No WashBase Wash with 1M NaOH (Removes 2-Ethoxybenzoic Acid) Decision->WashBase Yes WashAcid->WashBase Final Dry (MgSO4) & Concentrate WashBase->Final

Caption: Operational workflow for the Schotten-Baumann synthesis of 2-ethoxybenzamides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chlorideIncrease acid chloride to 1.5 eq. Ensure temperature is 0°C during addition.
Incomplete Reaction Poor MixingUse a magnetic stir bar sized for the flask diameter. Vortex formation is required.
Emulsion Formation Surfactant-like productAdd solid NaCl to saturate the aqueous layer; filter through a Celite pad if necessary.
Impurity: Acid 2-Ethoxybenzoic acid presenceEnsure the basic wash (Wash 2) is thorough (pH > 10).

Advanced Optimization (Phase Transfer Catalysis): For highly lipophilic amines that do not partition well to the interface, add 1-5 mol% Tetrabutylammonium bromide (TBAB) . This facilitates the transfer of the anionic nucleophile or base across the interface, accelerating the reaction.

References

  • Schotten, C. (1884).[3] Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[3] Link[3]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • PubChem. (2023). 2-Ethoxybenzoyl chloride Compound Summary. National Library of Medicine. Link

  • Fisher Scientific. (n.d.). Amide Synthesis Protocol. Link

Sources

Recrystallization solvents for purifying phenyl 2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Recrystallization Protocols for Phenyl 2-Ethoxybenzoate

Part 1: Abstract & Introduction

Compound Overview: Phenyl 2-ethoxybenzoate (CAS: 79515-58-5) is a benzoate ester derivative typically synthesized via the Schotten-Baumann reaction or direct esterification of 2-ethoxybenzoic acid with phenol.[1] It serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal mesogens.[1]

The Purification Challenge: The primary challenge in purifying phenyl 2-ethoxybenzoate lies in separating the desired ester from unreacted phenol, 2-ethoxybenzoic acid, and potential catalyst residues (e.g., pyridine or triethylamine).

  • Phenol Impurity: Phenol has high solubility in organic solvents, making it difficult to separate by simple evaporation.[1]

  • Melting Point Sensitivity: As an ortho-substituted benzoate, the ethoxy group introduces steric bulk that can disrupt crystal packing, potentially lowering the melting point (estimated range 40–60°C) compared to the parent phenyl benzoate (MP ~70°C). This increases the risk of "oiling out" during recrystallization.

This guide provides a tiered solvent selection strategy and a validated recrystallization protocol to achieve >99% purity (HPLC).

Part 2: Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the specific solubility differential required for crystallization (high solubility at boiling point, low solubility at freezing point).

Table 1: Solvent Candidate Profile
Solvent SystemRolePolaritySolubility of Product (Hot/Cold)Impurity Removal CapacityRecommendation
Ethanol (95%) PrimaryPolar ProticHigh / ModerateExcellent for removing inorganic salts; Good for phenol.[1]First Choice
Ethanol / Water Solvent / AntisolventMixedHigh / LowBest for removing unreacted phenol (remains in aqueous mother liquor).[1]Preferred
Hexane / Ethyl Acetate Solvent / AntisolventNon-polar / Polar AproticModerate / LowGood for removing polar byproducts; prevents hydrolysis.[1]Alternative
Isopropanol (IPA) PrimaryPolar ProticHigh / ModerateGood for larger batches; slower evaporation promotes better crystal growth.[1]Scale-Up

Part 3: Solvent Screening Protocol (Decision Tree)

Before committing the entire batch, perform this rapid screening test with 100 mg of crude material.

SolventScreening Start Start: 100mg Crude Sample TestEtOH Add 0.5 mL Hot Ethanol (60°C) Start->TestEtOH Dissolved Did it dissolve? TestEtOH->Dissolved YesDissolved Add Water dropwise until cloudy Dissolved->YesDissolved Yes NoDissolve Insoluble: Try Toluene or Acetone Dissolved->NoDissolve No Cool Cool to RT, then 4°C YesDissolved->Cool Result Observe Result Cool->Result Crystals Crystals Formed: USE EtOH/Water Result->Crystals White Solid Oil Oiling Out: USE Hexane/EtOAc Result->Oil Liquid Droplets

Figure 1: Rapid solvent screening workflow to determine the optimal crystallization system.

Part 4: Detailed Experimental Protocol

Method A: Recrystallization from Ethanol/Water (Standard) Best for removing phenol and inorganic salts.[1]

Reagents:

  • Crude Phenyl 2-ethoxybenzoate[1]

  • Ethanol (95% or absolute)[1]

  • Deionized Water[1]

  • Activated Carbon (optional, for decolorization)[1]

Procedure:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum amount of Ethanol needed to cover the solid.

    • Heat gently on a steam bath or hot plate (set to ~70°C).

    • Add more Ethanol dropwise while swirling until the solid just dissolves.[1] Do not add excess solvent.[1]

    • Note: If the solution is colored, add 1-2% w/w activated carbon and boil for 2 minutes, then filter hot through Celite.

  • Nucleation (The Cloud Point):

    • Remove from heat.[1][2]

    • While the solution is still hot, add warm water dropwise down the side of the flask.

    • Swirl continuously.[1] Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 drops of Ethanol to clear the turbidity.

  • Crystal Growth:

    • Allow the flask to cool to room temperature undisturbed. Agitation at this stage can cause oiling out.

    • Once room temperature is reached, place the flask in a refrigerator (4°C) for 2-4 hours.

    • If no crystals form, scratch the inner glass surface with a glass rod to induce nucleation.

  • Filtration & Drying:

    • Collect crystals via vacuum filtration using a Buchner funnel.[1]

    • Wash: Wash the filter cake with a small volume of ice-cold 50:50 Ethanol/Water mixture. This removes residual phenol adhering to the crystal surface.[1]

    • Dry: Dry in a vacuum desiccator over

      
       or silica gel for 12 hours.
      

Part 5: Troubleshooting & Optimization

Issue: Oiling Out

Symptom: The product separates as liquid droplets at the bottom of the flask instead of crystals. Cause: The melting point of the solvated product is lower than the solvent's boiling point, or the cooling was too rapid. Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add a seed crystal (if available) as the solution cools to ~45°C.

  • Switch solvent system to Hexane/Ethyl Acetate (10:1) .[1] Non-polar solvents often favor crystallization over oiling for lipophilic esters.[1]

Issue: Low Yield

Cause: Too much solvent used or high solubility in the mother liquor. Solution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.[1]

  • Cool again to harvest a "second crop" of crystals (purity may be lower).

Part 6: Characterization & Validation

Verify the purity of the recrystallized product using the following metrics:

  • Melting Point (MP):

    • Sharp melting range (typically within a 1-2°C window).[1]

    • Note: Compare against literature values for phenyl benzoate (69-70°C) taking into account the ortho-ethoxy effect (likely lowers MP to ~45-55°C).[1]

  • TLC Analysis:

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).[1]

    • Visualization: UV light (254 nm).[1]

    • Criteria: Single spot. Absence of lower Rf spot (Phenol) and baseline spot (Acid).[1]

  • HPLC:

    • Purity >99.5% area under curve (AUC).[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Schotten-Baumann and recrystallization protocols).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7184, Phenyl benzoate. Retrieved October 24, 2025, from [Link]

  • Castro, E. A., et al. (2002).[1] Kinetics and Mechanism of the Aminolysis of Phenyl Benzoates. Journal of Organic Chemistry. (Provides context on the stability and reactivity of phenyl benzoate derivatives).

Sources

Application Note: Green Chemistry Architectures for Phenyl Benzoate Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl benzoate is a pivotal intermediate in the synthesis of liquid crystals, pharmaceuticals, and preservatives. Historically, its production relied on the Schotten-Baumann reaction , utilizing benzoyl chloride and stoichiometric bases in biphasic systems. While effective, this route suffers from poor atom economy, generation of corrosive chloride waste, and the use of lachrymatory acylating agents.

This Application Note details three advanced Green Chemistry methodologies that circumvent toxic acyl chlorides, focusing instead on the direct esterification of benzoic acid and phenol. These protocols utilize biocatalysis, deep eutectic solvents (DES), and microwave-assisted solid acid catalysis to achieve high yields with minimal environmental footprint.

Method A: Biocatalytic Synthesis via ATP-Dependent Ligase (ClxA)[1][2]

Principle & Mechanism

Traditional lipases often struggle with the direct esterification of phenols due to the low nucleophilicity of the phenolic hydroxyl group and thermodynamic equilibrium constraints. The ClxA ligase (from Clostridium cavendishii) operates via a distinct ATP-dependent mechanism.[1] It activates the carboxylic acid to an acyl-adenylate intermediate, which is then susceptible to nucleophilic attack by phenol, driving the reaction forward in an aqueous medium.

Protocol: Aqueous Phase Ligation

Reagents:

  • Benzoic Acid (Substrate A)[2][3]

  • Phenol (Substrate B)[4]

  • ClxA Ligase (Recombinant, purified)

  • ATP (Cofactor)

  • MgCl₂ (Cofactor)

  • Tris-HCl Buffer (pH 8.0)

Workflow:

  • Preparation: In a 20 mL glass vial, dissolve Benzoic Acid (1.0 mM) and Phenol (1.0 mM) in 50 mM Tris-HCl buffer (pH 8.0) containing 10 mM MgCl₂ .

  • Activation: Add ATP (5.0 mM) to the mixture.

  • Initiation: Introduce ClxA enzyme (5.0 µM final concentration) .

  • Incubation: Incubate the mixture at 30°C with gentle shaking (150 rpm) for 12–24 hours .

  • Termination & Extraction: Quench reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate phases.

  • Purification: Evaporate the organic layer. The product purity is typically high enough to preclude chromatography for analytical standards; for bulk, recrystallize from ethanol.

Key Advantage: This method operates at ambient temperature in water, offering the highest safety profile.

Method B: Deep Eutectic Solvent (DES) Mediated Synthesis

Principle & Mechanism

Deep Eutectic Solvents (DES) act as dual solvent-catalysts.[5] A specific DES composed of Choline Chloride (hydrogen bond acceptor) and p-Toluene Sulfonic Acid (p-TSA, hydrogen bond donor) forms a liquid at moderate temperatures. The p-TSA component protonates the carbonyl oxygen of benzoic acid, increasing its electrophilicity, while the ionic nature of the DES stabilizes the polar transition state, facilitating the attack by the phenol.

Protocol: Solvent-Free DES Activation

Reagents:

  • Choline Chloride (ChCl)

  • p-Toluene Sulfonic Acid monohydrate (p-TSA)

  • Benzoic Acid[2][1][3][5][6][7][8][9][10]

  • Phenol[2][1][4][7][8][10][11][12][13][14]

Workflow:

  • DES Preparation: Mix ChCl and p-TSA in a 1:2 molar ratio in a round-bottom flask. Heat to 80°C with stirring until a clear, homogeneous liquid forms (approx. 30 mins).

  • Reaction Assembly: Add Benzoic Acid (10 mmol) and Phenol (12 mmol) directly to the DES (5 mL).

  • Synthesis: Stir the mixture at 80°C for 2–4 hours . The DES acts as the heating medium and catalyst.

  • Work-up: Cool the mixture to room temperature. Add Water (20 mL) . The DES is highly water-soluble, whereas phenyl benzoate is not.

  • Isolation: The product precipitates as a solid.[2][13] Filter the precipitate, wash with saturated NaHCO₃ (to remove unreacted acid), and dry.

  • Recycling: The aqueous filtrate containing the DES can be concentrated under vacuum to recover the DES for reuse (up to 4 cycles with minimal activity loss).

Method C: Microwave-Assisted Solid Acid Catalysis

Principle & Mechanism

Microwave irradiation provides rapid, volumetric heating, overcoming the activation energy barrier for the direct esterification of phenols. Montmorillonite K10 , a porous clay catalyst, provides acidic sites (Lewis and Brønsted) to activate the carboxyl group. The rapid heating and "hot spots" generated by microwaves on the solid catalyst surface accelerate the dehydration step significantly compared to conventional reflux.

Protocol: Rapid Solvent-Free Synthesis

Reagents:

  • Benzoic Acid[2][1][3][5][6][7][8][9][10]

  • Phenol[2][1][4][7][8][10][11][12][13][14]

  • Montmorillonite K10 (surface area ~250 m²/g)

Workflow:

  • Mixture Preparation: Grind Benzoic Acid (5 mmol) and Phenol (5 mmol) in a mortar to form a fine powder mixture.

  • Catalyst Loading: Mix the powder with Montmorillonite K10 (20% w/w relative to substrates) .

  • Irradiation: Place the mixture in a microwave-safe reaction vessel (e.g., Pyrex tube). Irradiate at 300 W for 5–10 minutes (pulse mode: 1 min ON, 30 sec OFF to prevent overheating).

  • Extraction: Cool the vessel. Add Hot Ethanol (10 mL) to dissolve the product.

  • Filtration: Filter the hot solution to remove the solid clay catalyst (which can be reactivated by heating at 120°C).

  • Crystallization: Cool the filtrate to 0°C. Phenyl benzoate crystals will precipitate.

Comparative Analysis & Metrics

MetricSchotten-Baumann (Traditional)Method A: Biocatalytic (ClxA)Method B: DES (ChCl:p-TSA)Method C: MW Solid Acid
Atom Economy Low (Loss of HCl/NaCl)High (Loss of AMP/PPi)Very High (Loss of H₂O only)Very High (Loss of H₂O only)
Reaction Time 30–60 mins12–24 hours2–4 hours5–10 minutes
Temperature 0–25°C30°C80°C>100°C (Local)
Solvent Water/Organic (Biphasic)Water (Buffer) None (DES is solvent) Solvent-Free
Scalability HighLow/MediumHighMedium
E-Factor High (Salt waste)LowLowest (Recyclable)Low

Visualizations

Biocatalytic Activation Mechanism (ClxA)

ClxA_Mechanism Substrates Benzoic Acid + ATP Intermediate Acyl-Adenylate (Activated Complex) Substrates->Intermediate Mg2+ / Activation Enzyme ClxA Ligase Enzyme->Intermediate Catalysis Transition Tetrahedral Intermediate Intermediate->Transition + Phenol Phenol Phenol (Nucleophile) Phenol->Transition Product Phenyl Benzoate + AMP + PPi Transition->Product Elimination

Figure 1: Mechanistic pathway of ClxA-mediated ligation, highlighting ATP activation of benzoic acid.

DES Experimental Workflow

DES_Workflow Start Start: Raw Materials MixDES Mix Choline Chloride + p-TSA (1:2) Heat to 80°C -> Clear Liquid Start->MixDES AddSubstrates Add Benzoic Acid + Phenol (Direct Dissolution) MixDES->AddSubstrates Reaction Reaction: 80°C, 2-4 Hours (Homogeneous Phase) AddSubstrates->Reaction Quench Add Water (Phase Separation) Reaction->Quench Filter Filtration Quench->Filter Solid Solid: Crude Phenyl Benzoate Filter->Solid Liquid Liquid: Aqueous DES Filter->Liquid Purify Wash with NaHCO3 -> Dry Solid->Purify Recycle Evaporate Water -> Recycled DES Liquid->Recycle Green Loop Recycle->MixDES

Figure 2: Step-by-step workflow for Deep Eutectic Solvent (DES) mediated synthesis showing catalyst recycling.

References

  • Biocatalytic Synthesis of Phenyl Benzoate Esters Using the Amide Ligase ClxA. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Solvent-Free Esterification of Substituted Benzoic Acids with Alcohols Using Modified Montmorillonite K10. Source: International Journal of Scientific & Technology Research (IJSTR).[6] URL:[Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid (Deep Eutectic Solvents). Source: DergiPark (Academic Journal Platform). URL:[Link]

  • Microwave Assisted Benzoylation of Phenol. Source: ResearchGate.[3] URL:[Link]

Sources

Procedure for hydrolysis of phenyl 2-ethoxybenzoate to salicylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hydrolysis of Phenyl 2-Ethoxybenzoate

Abstract

This application note provides a comprehensive, technically-grounded guide for the hydrolysis of phenyl 2-ethoxybenzoate to produce 2-ethoxybenzoic acid, a salicylic acid derivative. The focus is on alkaline-mediated hydrolysis (saponification), a robust and high-yielding method favored for its irreversible nature. This document furnishes a detailed exposition of the underlying reaction mechanism, a step-by-step experimental protocol suitable for research and development settings, and critical safety information. The content is designed for researchers, chemists, and drug development professionals requiring a reliable and well-validated procedure for the synthesis of salicylic acid derivatives from phenyl esters.

Introduction: Significance and Context

Salicylic acid and its derivatives are cornerstone molecules in pharmacology and materials science. The most famous derivative, acetylsalicylic acid (aspirin), revolutionized modern medicine.[1] Other derivatives are known for a wide spectrum of biological activities, including analgesic, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthesis of these derivatives often involves the modification or formation of the core salicylic acid structure.

Phenyl 2-ethoxybenzoate serves as a useful precursor. Its hydrolysis provides a direct route to 2-ethoxybenzoic acid, an ether derivative of salicylic acid. This process involves the cleavage of the ester linkage, a fundamental reaction in organic synthesis. Understanding and mastering this hydrolysis is crucial for creating libraries of novel compounds for structure-activity relationship (SAR) studies.[2]

This guide focuses on alkaline hydrolysis, or saponification, which employs a strong base like sodium hydroxide. This method is generally preferred over acid-catalyzed hydrolysis for preparative synthesis because the reaction is essentially irreversible.[4][5] The deprotonation of the nascent carboxylic acid to form a carboxylate salt drives the equilibrium entirely towards the products, ensuring a complete reaction.[5][6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The alkaline hydrolysis of an ester, or saponification, proceeds via a well-established nucleophilic acyl substitution mechanism.[6] The reaction transforms the ester into a carboxylate salt and an alcohol (in this case, a phenol). A subsequent acidification step is required to obtain the neutral carboxylic acid.

The mechanism unfolds in three key stages:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the phenyl 2-ethoxybenzoate. This breaks the carbonyl π-bond and forms a negatively charged tetrahedral intermediate.[6]

  • Intermediate Collapse & Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This process results in the expulsion of the more stable leaving group, which is the phenoxide ion (PhO⁻).

  • Irreversible Acid-Base Reaction: The newly formed 2-ethoxybenzoic acid is immediately deprotonated by the strongly basic phenoxide ion or any excess hydroxide ions in the medium. This acid-base reaction is highly favorable and forms the sodium 2-ethoxybenzoate salt. This final step is what renders the saponification process irreversible under basic conditions.[5][6]

The overall reaction is concluded with an acidic workup, where a strong acid like HCl is added to protonate the carboxylate salt, causing the final 2-ethoxybenzoic acid product to precipitate out of the aqueous solution.[6]

G cluster_hydrolysis Part 1: Alkaline Hydrolysis (Saponification) cluster_workup Part 2: Acidic Workup Ester Phenyl 2-Ethoxybenzoate Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack OH Hydroxide Ion (OH⁻) Products 2-Ethoxybenzoic Acid + Phenoxide Ion Intermediate->Products 2. Intermediate Collapse Salt Sodium 2-Ethoxybenzoate Salt Products->Salt 3. Irreversible Deprotonation FinalProduct Precipitated 2-Ethoxybenzoic Acid Salt->FinalProduct 4. Protonation Acid H₃O⁺ (from HCl)

Caption: Mechanism of base-catalyzed hydrolysis (saponification) and subsequent acidic workup.

Experimental Protocol

This protocol details the procedure for the hydrolysis of phenyl 2-ethoxybenzoate.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )ConcentrationNotes
Phenyl 2-ethoxybenzoateC₁₅H₁₄O₃242.27-Starting Material
Sodium HydroxideNaOH40.002 M (Aqueous)Hydrolyzing Agent
Hydrochloric AcidHCl36.463 M (Aqueous)Neutralizing Agent
Deionized WaterH₂O18.02-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04-Drying agent (for recrystallization)
EthanolC₂H₅OH46.0795% or AbsoluteRecrystallization solvent
TLC Plates---Silica gel 60 F₂₅₄
Eluent for TLC---e.g., 7:3 Hexane:Ethyl Acetate
Equipment
  • Round-bottom flask (100 mL)

  • Heating mantle with magnetic stirrer and stir bar

  • Reflux condenser

  • Beaker (250 mL)

  • Glass funnel

  • Büchner funnel and filter flask

  • Filter paper

  • Graduated cylinders

  • pH paper or pH meter

  • Ice bath

  • Spatula and weighing scale

  • Drying oven or vacuum desiccator

Safety Precautions
  • Sodium Hydroxide (NaOH): Extremely corrosive and causes severe skin burns and eye damage.[7] Always handle in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or rubber).[8][9] In case of skin contact, immediately flush with copious amounts of water for at least 60 minutes.[7]

  • Hydrochloric Acid (HCl): Corrosive and can cause severe skin burns and eye damage. The vapor is irritating to the respiratory system.[10] Handle with the same level of PPE as NaOH.

  • General Precautions: Perform the reaction in a fume hood. Avoid inhaling vapors. When diluting acids or bases, always add the acid or base slowly to water, never the other way around, to control the exothermic reaction.[8]

Step-by-Step Procedure

Part A: Saponification Reaction

  • Setup: Place 5.0 g (approx. 20.6 mmol) of phenyl 2-ethoxybenzoate into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 40 mL of 2 M sodium hydroxide solution (80 mmol, approx. 4 equivalents) to the flask. Using a molar excess of NaOH ensures the reaction goes to completion.[4]

  • Reflux: Attach the reflux condenser to the flask, ensuring a secure connection. Begin circulating cold water through the condenser (in at the bottom, out at the top).[11]

  • Heating: Heat the mixture to a gentle reflux using the heating mantle. Maintain stirring to ensure even heat distribution and mixing. Continue refluxing for 1.5 to 2 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC). Periodically take a small aliquot, neutralize it with a drop of HCl, extract with a small amount of ethyl acetate, and spot it on a TLC plate against the starting material. The disappearance of the starting material spot indicates reaction completion.

Part B: Work-up and Product Isolation

  • Cooling: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

  • Acidification: Carefully transfer the cooled reaction mixture to a 250 mL beaker. Place the beaker in an ice bath to chill. Slowly add 3 M HCl dropwise while stirring continuously.

  • Precipitation: As the solution becomes acidic, a white precipitate of 2-ethoxybenzoic acid will form. Continue adding HCl until the solution is acidic to pH paper (pH ~2). This step protonates the sodium 2-ethoxybenzoate salt, rendering it insoluble in water.[12]

  • Crystallization: Keep the beaker in the ice bath for an additional 15-20 minutes to maximize the precipitation of the product.[12]

  • Filtration: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove any remaining salts (NaCl) and other water-soluble impurities.

  • Drying: Press the solid dry on the filter paper. Transfer the crude product to a watch glass and dry it in a drying oven at 60-70°C or in a vacuum desiccator to a constant weight.

Part C: Purification (Recrystallization)

  • Dissolve the crude 2-ethoxybenzoic acid in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Workflow and Data Management

Experimental Workflow Diagram

Caption: A step-by-step experimental workflow for the synthesis of 2-ethoxybenzoic acid.

Data Analysis and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point of the purified product with the literature value for 2-ethoxybenzoic acid. A sharp melting range close to the literature value indicates high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Provides definitive structural confirmation.

    • FT-IR: Should show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.

The theoretical yield should be calculated based on phenyl 2-ethoxybenzoate as the limiting reagent. The actual yield can then be used to determine the percent yield of the reaction.

References

  • IG Chemical Solutions. (2024, June 19). Hydrochloric Acid and Sodium Hydroxide.
  • Chemguide. Hydrolysis of esters.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(6), 203-213.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.
  • Canadian Centre for Occupational Health and Safety (CCOHS). Sodium Hydroxide.
  • CORECHEM, Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide.
  • SLAC National Accelerator Laboratory. (2013, May 20). Sodium Hydroxide Safe Handling Guideline.
  • Tennessee Department of Health. Sodium Hydroxide (NaOH).
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • IG Chemical Solutions. (2024, June 19). Hydrochloric Acid and Sodium Hydroxide. Available at: [Link]

  • Silva, F. D. A., et al. (2019). Synthesis of new derivatives of salicylic acid with potential bioactivity. 10th Brazilian Conference on Natural Products. Available at: [Link]

  • YouTube. (2017, August 29). Ester Hydrolysis. Available at: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

  • Save My Exams. (2024, May 13). Hydrolysis of Esters. Available at: [Link]

  • Study.com. Ester Hydrolysis | Overview, Procedure & Mechanism. Available at: [Link]

  • dos Santos, M. B., et al. (2021). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Molecules, 26(18), 5649. Available at: [Link]

  • Silva, F. D. A., et al. (2019). Synthesis of new derivatives of salicylic acid with potential bioactivity. Proceedings of the 10th Brazilian Conference on Natural Products. Available at: [Link]

  • Menteşe, E., et al. (2023). Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. Chemistry & Biodiversity, 20(1), e202200509. Available at: [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Available at: [Link]

Sources

Microwave-assisted synthesis of sterically hindered phenyl esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Sterically Hindered Phenyl Esters

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of sterically hindered phenyl esters is a notoriously challenging transformation in organic chemistry. Phenols are inherently poor nucleophiles; their oxygen lone pairs are resonance-delocalized into the aromatic


-system, significantly reducing their ability to attack an electrophilic carbonyl carbon. When this electronic deactivation is compounded by steric congestion around the acyl carbon (e.g., in pivalic acid or 2,4,6-trimethylbenzoic acid derivatives), the required Bürgi-Dunitz trajectory for nucleophilic attack is physically obstructed.

Under conventional thermal conditions (Fischer esterification), these reactions often fail entirely or require days of continuous reflux, leading to substrate degradation and poor yields[1].

The Microwave (MW) Advantage: Microwave-Assisted Organic Synthesis (MAOS) overcomes these macroscopic thermal transfer limitations through dielectric heating [2]. Unlike convective heating, which relies on the thermal conductivity of the vessel and solvent, MW irradiation directly couples with the molecular dipoles of the polar reactants (the -COOH and -OH groups). The rapid alignment and realignment of these dipoles in the oscillating electromagnetic field (typically 2.45 GHz) generates intense, localized frictional heat. This localized superheating effectively provides the necessary activation energy (


) to drive the sterically hindered transition state, reducing reaction times from hours to mere minutes[2].

Strategic Activation Pathways

To successfully synthesize hindered phenyl esters, MW irradiation must be paired with strategic catalytic or coupling systems to force the thermodynamic equilibrium forward.

  • Pathway A: Heterogeneous Acid Catalysis (SiO₂-SO₃H) Using a silica-supported sulfonic acid catalyst under MW irradiation allows for highly efficient direct esterification[1]. The amorphous silica support provides a high localized concentration of Brønsted acid sites to activate the carbonyl. Concurrently, the silanol groups on the surface help sequester the generated water, impeding the reversibility of the esterification without the need for a cumbersome Dean-Stark apparatus[1].

  • Pathway B: O-Alkylisourea Coupling / Homogeneous Acylation For extreme steric hindrance where direct esterification fails, converting the carboxylic acid into a highly reactive intermediate using O-alkylisoureas[3], or utilizing powerful homogeneous catalysts like Trifluoromethanesulfonic acid (TfOH) for direct O-acylation, provides rapid, base-free routes to the desired esters[4].

Reaction Workflow

G A Hindered Acid + Phenol B SiO2-SO3H Catalyst (Surface Activation) A->B Mix C Microwave Irradiation (Dielectric Heating) B->C 9-15 min D Sterically Hindered Phenyl Ester C->D >80% Yield

MW-assisted direct esterification workflow for hindered phenyl esters.

Experimental Protocols (Self-Validating Systems)

The following methodology details the direct esterification of a hindered carboxylic acid with a phenol derivative using a heterogeneous SiO₂-SO₃H catalyst under MW conditions[1]. This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction integrity.

Protocol: Direct MW-Assisted Esterification via SiO₂-SO₃H

Reagents:

  • Sterically hindered carboxylic acid (1.00 mmol)

  • Phenol derivative (1.00 mmol)

  • SiO₂-SO₃H amorphous catalyst (10% w/w relative to substrates)

  • Anhydrous solvent (e.g., toluene or solvent-free neat conditions depending on substrate melting points)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reactor tube equipped with a magnetic stir bar, combine the carboxylic acid (1.00 mmol) and the phenol derivative (1.00 mmol).

  • Catalyst Addition: Add the SiO₂-SO₃H catalyst (10% w/w). If the substrates are solid at room temperature, add 1-2 mL of anhydrous toluene to facilitate initial energy transfer.

  • Irradiation: Seal the vessel and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 120 °C (dynamic power modulation to maintain temperature) for 9.0 to 15.0 minutes[1].

  • In-Process Validation (TLC): Pause the reaction and sample 5 µL of the mixture. Run a Thin-Layer Chromatography (TLC) plate (Hexanes/EtOAc) against the starting materials. The disappearance of the phenol spot and the emergence of a higher-Rf UV-active spot validates the forward progress of the reaction.

  • Isolation: Cool the vessel to room temperature. Dilute the mixture with dichloromethane (10 mL) and filter through a sintered glass funnel to recover the SiO₂-SO₃H catalyst (which can be washed, dried, and reused for up to three cycles)[1].

  • Workup: Wash the filtrate with saturated aqueous NaHCO₃ (to remove unreacted acid) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Validation (Spectroscopy): Analyze the crude product via FT-IR and ¹H NMR. The system is validated as successful upon the observation of a strong ester carbonyl stretch (

    
     ~1750–1770 cm⁻¹) in the IR spectrum, and a characteristic downfield shift of the aromatic protons ortho to the newly formed ester linkage in the NMR spectrum.
    

Quantitative Data Summary

The table below summarizes the critical performance differences between conventional convective heating and microwave dielectric heating for the synthesis of phenyl esters, highlighting the drastic reduction in reaction time and improvement in yield[1][3].

Substrate AcidPhenol/AlcoholCatalyst / ReagentHeating MethodReaction TimeYield (%)Ref
Benzoic AcidPhenolSiO₂-SO₃H (10% w/w)Conventional (Reflux)5 hours80.2[1]
Benzoic AcidPhenolSiO₂-SO₃H (10% w/w)Microwave (MW) 9 min 85.1 [1]
Acetic AcidPhenolSiO₂-SO₃H (10% w/w)Conventional (Reflux)5 hours94.2[1]
Acetic AcidPhenolSiO₂-SO₃H (10% w/w)Microwave (MW) 9 min 96.4 [1]
Hindered AcidsPhenols/AlcoholsO-AlkylisoureasMicrowave (MW) 1–5 min >85.0 [3]

References

  • Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration Source: Organic Chemistry Portal / Journal of Organic Chemistry (2009) 3

  • Synthesis of Phenyl Esters Using SiO₂-SO₃H Catalyst in Conventional Heating and Microwave-Irradiated Esterification Processes Source: ResearchGate / Journal of Nanoscience and Nanotechnology (2018) 1

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI (2025) 2

  • Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions Source: MDPI (2017) 4

Sources

Troubleshooting & Optimization

Technical Support Center: Phenyl 2-Ethoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for organic synthesis researchers. It addresses the specific challenges of synthesizing Phenyl 2-ethoxybenzoate , a molecule where steric hindrance (ortho-substitution) and electronic factors (phenolic nucleophile) often conspire to lower yields.

Ticket ID: Phenyl-2-EB-Yield-Opt Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Diagnostic: Why is your yield low?

Before altering your protocol, identify the bottleneck. In the synthesis of phenyl 2-ethoxybenzoate, yield losses rarely occur due to random chance; they are usually mechanistic.

Select your current method to see the diagnosis:

Method A: Direct Esterification (Fischer)
  • Reagents: 2-Ethoxybenzoic acid + Phenol + Acid Catalyst (H₂SO₄/PTSA).

  • The Problem: Phenols are poor nucleophiles compared to alcohols. The equilibrium constant (

    
    ) for phenol esterification is extremely low. Water removal (Dean-Stark) is often insufficient to drive the reaction to completion against the steric bulk of the ortho-ethoxy group.
    
  • Verdict: Abandon this method. It is thermodynamically unfavorable for this specific target.

Method B: O-Alkylation of Phenyl Salicylate (Salol)
  • Reagents: Phenyl salicylate + Ethyl Halide + Base (K₂CO₃).

  • The Problem: "The Saponification Trap." The base required to deprotonate the phenol also attacks the ester bond. Since the phenoxide leaving group is stable, you inevitably hydrolyze your starting material or product, resulting in a mixture of 2-ethoxybenzoic acid and phenol.

  • Verdict: High Risk. Only viable with strictly anhydrous conditions and non-nucleophilic bases, but still prone to side reactions.

Method C: Acyl Chloride Coupling (Schotten-Baumann / Pyridine)
  • Reagents: 2-Ethoxybenzoyl chloride + Phenol + Base.

  • The Problem: Moisture sensitivity or insufficient HCl scavenging.

  • Verdict: The Gold Standard. This is the kinetic route. If your yield is low here, it is a solvable execution error. This guide focuses on optimizing this route.

The "Gold Standard" Protocol: Acyl Chloride Route

This workflow bypasses the thermodynamic limitations of direct esterification by using an activated intermediate.

Phase 1: Activation (Synthesis of Acid Chloride)

Objective: Convert 2-ethoxybenzoic acid to 2-ethoxybenzoyl chloride.

  • Setup: Flame-dried round-bottom flask under Nitrogen/Argon.

  • Reagents:

    • 2-Ethoxybenzoic acid (1.0 equiv)

    • Thionyl Chloride (SOCl₂, 1.5 equiv) OR Oxalyl Chloride (1.2 equiv) + cat. DMF.[1]

    • Solvent: Dry DCM or Toluene.

  • Procedure: Reflux for 2–3 hours.

  • Critical Check: Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion).

  • Workup: Remove excess SOCl₂/Solvent under reduced pressure. Do not purify by column. Use the crude oil immediately.

    • Why? The ortho-ethoxy group can stabilize the acyl chloride slightly, but moisture will revert it to the acid, killing your yield in the next step.

Phase 2: Coupling (Esterification)

Objective: React acid chloride with phenol without hydrolysis.

  • Reagents:

    • Crude 2-Ethoxybenzoyl chloride (from Phase 1).

    • Phenol (0.95 equiv) - Use slightly less phenol to ensure it is fully consumed, simplifying purification.

    • Triethylamine (TEA) or Pyridine (1.2 equiv).

    • DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Catalyst.

    • Solvent: Anhydrous DCM (Dichloromethane).

  • Procedure:

    • Dissolve Phenol, TEA, and DMAP in DCM. Cool to 0°C.[1]

    • Add Acid Chloride (dissolved in minimal DCM) dropwise over 30 mins.

    • Mechanism:[2][3][4][5][6][7] The DMAP forms a highly reactive N-acylpyridinium intermediate, which is practically immune to steric hindrance from the ortho-ethoxy group, allowing the weak phenol nucleophile to attack efficiently.

  • Reaction: Warm to Room Temp (RT) and stir for 4–6 hours.

Phase 3: The "Alkaline Wash" (Yield & Purity Savior)

Most yield "losses" are actually purification losses. Unreacted phenol is difficult to separate from the product by column chromatography due to similar polarity (Rf values).

The Fix:

  • Quench reaction with water.

  • Wash the organic layer with 1M NaOH (Cold).

    • Chemistry: NaOH converts unreacted phenol into sodium phenoxide (water-soluble) and removes the acidic byproduct (2-ethoxybenzoic acid). The product (Phenyl 2-ethoxybenzoate) is neutral and stays in the organic layer.

    • Caution: Do this quickly and cold (0-5°C) to prevent hydrolysis of your product ester.

  • Wash with Brine -> Dry over MgSO₄ -> Concentrate.

Visualizing the Workflow

The following diagram illustrates the decision logic and the optimized chemical pathway.

G Start Start: 2-Ethoxybenzoic Acid Activation Activation: SOCl2 / DMF (Forms Acid Chloride) Start->Activation Preferred Route Direct Direct Esterification (Low Yield due to Equilibrium) Start->Direct Avoid Coupling Coupling: Phenol + TEA + DMAP (0°C -> RT) Activation->Coupling Reactive Intermediate Workup Workup: 1M NaOH Wash (Removes Phenol) Coupling->Workup Crude Mix Product Target: Phenyl 2-ethoxybenzoate (High Yield) Workup->Product Purified Salol Salol Alkylation (Side Reaction: Hydrolysis) Salol->Product Low Success

Caption: Optimized synthetic pathway emphasizing the Acyl Chloride route to bypass thermodynamic equilibrium limits.

Troubleshooting FAQs

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. Phenyl 2-ethoxybenzoate has a lower melting point than many benzoates due to the disruption of crystal packing by the ethyl group.

  • Action: Attempt high-vacuum distillation (Kugelrohr) if it is an oil. If you suspect it should be solid, dissolve in a minimum amount of hot hexane/ethanol (9:1) and store at -20°C for 24 hours.

Q: I see a spot on TLC just below my product. What is it? A: That is likely Phenyl Salicylate (Salol) or Phenol .

  • If you used the acid chloride route, it is unreacted phenol. Repeat the 1M NaOH wash .

  • If you tried alkylating Salol, it is unreacted starting material.

Q: Why use DMAP? Isn't Pyridine enough? A: For sterically hindered substrates (like ortho-ethoxy benzoates), Pyridine is often too slow. DMAP acts as a "hyper-nucleophilic" acylation catalyst, increasing the reaction rate by a factor of 10^3–10^4. This is crucial for forcing the phenol (a weak nucleophile) to attack the hindered carbonyl.

Quantitative Data Summary

Comparison of synthetic methods based on literature precedents for hindered benzoate esters.

MethodTypical YieldPurity ProfileMain Challenge
Direct Esterification 20–40%LowEquilibrium favors reactants; water removal difficult.
Salol Alkylation 30–50%MediumCompetitive hydrolysis (saponification) of the ester.
Acyl Chloride (Std) 70–80%HighMoisture sensitivity during chloride formation.
Acyl Chloride + DMAP 85–95% Very High Requires careful temp control (0°C) to prevent side reactions.

References

  • Schotten-Baumann Reaction Conditions : Vibzz Lab. (2024).[8] "Phenyl Benzoate: Organic Synthesis". Demonstrates the high-yield potential of acyl chloride-phenol coupling under basic conditions.[9]

  • Direct Esterification Limitations : Google Patents. (1958). "Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols". Highlights the necessity of harsh dehydrating agents (P2O5) for phenol esterification, often leading to lower yields.

  • O-Alkylation Challenges : MDPI. (2025). "Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis". Discusses the conditions for O-alkylation of salicylamides, illustrating the competitive landscape of alkylation vs. hydrolysis in related substrates. [7]

  • Transesterification Kinetics : SciSpace. (1984). "Transesterification kinetics of phenyl salicylate". Details the instability of phenyl esters in basic alcoholic solutions, confirming the risk of transesterification/hydrolysis during Salol alkylation.

Sources

Technical Support Center: Purification of Phenyl 2-Ethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Phenol from Phenyl 2-Ethoxybenzoate Product Ticket ID: PUR-PHE-002 Status: Open Analyst: Senior Application Scientist[1][2][3]

Introduction: The Challenge of Phenolic Esters

You are likely facing a common but deceptive purification hurdle.[1][2][3] The synthesis of phenyl 2-ethoxybenzoate (often via Schotten-Baumann or DCC coupling) frequently leaves unreacted phenol.[1][2][3]

The Problem: Phenol (


) is acidic enough to cause separation issues but weak enough to resist removal by mild bases like sodium bicarbonate.[1] Furthermore, your product is a phenyl ester , which is significantly more susceptible to base-catalyzed hydrolysis than standard alkyl esters.[1][2][3] Standard aggressive acid/base workups can destroy your product, turning it back into the starting materials you are trying to remove.

This guide prioritizes yield preservation alongside purity .[1][2][3]

Module 1: The Chemical Logic (Mechanism)

To remove phenol without destroying your ester, you must exploit the


 differences between the impurities and the wash buffers.
The Landscape
  • Phenol (Impurity):

    
    [1][2][3]
    
  • Sodium Bicarbonate (

    
    ):  Conjugate acid 
    
    
    
    (Effective pH ~8.5).[1][2][3] Result: Too weak. Phenol remains protonated (organic soluble).[1][2][3]
  • Sodium Carbonate (

    
    ):  Conjugate acid 
    
    
    
    (Effective pH ~11.5).[1][2][3] Result: Effective. Deprotonates phenol to phenoxide (water soluble).[1][2][3][4]
  • Sodium Hydroxide (

    
    ):  Conjugate acid 
    
    
    
    (Effective pH ~14).[1][2][3] Result: Highly Effective but Dangerous .[1][2][3] Rapidly hydrolyzes phenyl esters.[1][2][3]

Key Takeaway: You must use a base strong enough to ionize phenol but controlled enough (temperature/concentration) to spare the ester.[1][2]

Module 2: Troubleshooting Workflow

Use this decision tree to select the correct protocol for your specific situation.

PhenolRemoval Start Start: Assess Crude Mixture PhenolLoad Phenol Content? Start->PhenolLoad HighPhenol High (>10%) PhenolLoad->HighPhenol LowPhenol Trace (<5%) PhenolLoad->LowPhenol Scale Reaction Scale? LargeScale Large (>10g) Scale->LargeScale SmallScale Small (<1g) Scale->SmallScale HighPhenol->Scale Column Protocol B: Flash Chromatography LowPhenol->Column Distill Vacuum Distillation (BP Diff > 100°C) LargeScale->Distill Wash Protocol A: Cold Carbonate Wash SmallScale->Wash Wash->Column Polishing step

Figure 1: Decision matrix for selecting the purification method based on impurity load and scale.[1][2][3]

Module 3: Detailed Protocols

Protocol A: The "Cold Carbonate" Wash (Recommended)

Best for: Bulk removal of phenol without hydrolysis risks.

Safety Note: Phenol is toxic and rapidly absorbed through skin.[1][2][3] Wear nitrile gloves.[1][2]

  • Dissolution: Dissolve crude phenyl 2-ethoxybenzoate in Ethyl Acetate (EtOAc) or Diethyl Ether (

    
     solvent per 
    
    
    
    product).
    • Why: Dichloromethane (DCM) can form stubborn emulsions with basic water.[1][2][3] EtOAc separates cleaner.[1][2][3]

  • Temperature Control: Cool the organic phase to 0°C in an ice bath.

    • Why: Hydrolysis rates drop significantly at lower temperatures.[1][2][3]

  • The Wash:

    • Wash 2x with ice-cold 10%

      
        (Sodium Carbonate).[1][2][3]
      
    • Technique: Shake vigorously for 30 seconds, then immediately separate. Do not let the layers sit in contact for prolonged periods.

  • The Polish: Wash 1x with 0.5 M NaOH (Ice cold) only if phenol persists.[1][2][3]

    • Critical: Limit contact time to <60 seconds.

  • Neutralization: Wash 1x with Brine (Saturated NaCl) to remove excess base and break emulsions.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Chromatographic "Polishing"

Best for: High purity requirements (>99%) or removing trace phenol after washing.[1][2][3]

Stationary Phase: Silica Gel 60 (


).[1][2][3]
ParameterRecommendation
Mobile Phase Hexane : Ethyl Acetate (Start 95:5, Gradient to 85:[1][2][3]15)
Loading 1% to 3% of silica mass
Detection UV (254 nm) or Ferric Chloride Stain (specific for Phenol)
Order of Elution 1.[1][2][3] Phenyl 2-ethoxybenzoate (High

) 2. Phenol (Low

, often streaks)

Technical Insight: Phenol interacts strongly with the silanols on silica gel, causing it to retain (move slowly) and streak.[3] The ester is lipophilic and will elute near the solvent front.

Module 4: Frequently Asked Questions (FAQs)

Q1: I used 1M NaOH and my yield dropped by 40%. What happened? A: You likely hydrolyzed your ester.[1][2][3] Phenyl esters are "active esters" because the phenoxide ion is a much better leaving group than an alkoxide (found in methyl/ethyl esters).[2]

  • Fix: Switch to Protocol A (Carbonate) or reduce NaOH concentration to 0.1M and keep it strictly at 0°C.

Q2: I still smell phenol in my product even after a column. Why? A: Phenol has an extremely low odor threshold (


).[1][2][3] A distinct smell does not necessarily indicate significant chemical impurity.[1][2][3]
  • Verification: Run a quantitative NMR (

    
    -NMR).[1][2][3] Look for the phenol triplet at 
    
    
    
    (often overlapping, but distinct from the ester). If NMR is clean, the impurity is trace.
  • Fix: High-vacuum drying (

    
    ) at 
    
    
    
    for 4 hours usually removes these volatile traces.[1][2][3]

Q3: The layers aren't separating (Emulsion). What do I do? A: Phenolate salts act as surfactants (soaps).[1][2][3]

  • Fix: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. If that fails, filter the entire mixture through a pad of Celite to break the surface tension.

Q4: Can I use chemical modification to remove the phenol? A: Yes, this is an Advanced Trick .

  • Method: Add 1.5 equivalents of Acetic Anhydride and a drop of pyridine to the crude mixture. Stir for 30 mins.

  • Result: This converts unreacted Phenol into Phenyl Acetate .[1][2][3][5]

  • Benefit: Phenyl Acetate is much less polar than phenol and has a very different boiling point, making it incredibly easy to separate via a simple silica plug or distillation.[1][2][3]

References

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2] (Standard reference for extraction and

    
     based separation logic).
    
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3] Organic Chemistry (2nd ed.).[1][2][3] Oxford University Press.[1][2] (Mechanistic explanation of ester hydrolysis rates: Alkyl vs. Phenyl).

  • Bordwell, F. G. (1988).[1][2][3] "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research, 21(12), 456–463.[1][2][3] Link (Authoritative source for

    
     values).
    
  • Reich, H. J. (2024).[1][2][3] "Bordwell pKa Table (Acidity in DMSO)". University of Wisconsin-Madison.[1][2] Link (Verified database for organic acids and phenols).[1][2][3]

Sources

Technical Support Center: Benzoate Liquid Crystal Characterization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Support Center. As researchers and drug development professionals, synthesizing and characterizing benzoate-based liquid crystals—such as the historically significant cholesteryl benzoate or phenyl benzoate derivatives—requires stringent control over thermodynamic variables.

A depressed or broadened melting point is rarely a single-variable failure. It is typically a symptom of crystal lattice disruption, metastable polymorphic states, or instrumental artifacts. This guide provides a mechanistic approach to diagnosing and resolving low melting point anomalies in benzoate liquid crystals.

Diagnostic Workflow for Melting Point Anomalies

Before altering your synthetic pipeline, you must isolate the root cause of the thermal anomaly. The following diagnostic tree categorizes issues based on Differential Scanning Calorimetry (DSC) peak morphology.

DiagnosticTree Start Low Melting Point Detected via DSC/POM PeakShape Evaluate DSC Peak Morphology Start->PeakShape Broad Broad Peak / Multiple Endotherms (ΔT > 3°C) PeakShape->Broad Sharp Sharp Peak but Shifted (ΔT < 1°C) PeakShape->Sharp Impurity Chemical Impurities (Unreacted precursors, residual solvents) Broad->Impurity Thermal Thermal History / Polymorphism (Metastable crystalline states) Sharp->Thermal Instrument Instrumental Artifact (Thermal lag, calibration drift) Sharp->Instrument Action1 Execute Protocol A: Rigorous Recrystallization Impurity->Action1 Action2 Execute Protocol B: Heat-Cool-Heat DSC Cycle Thermal->Action2 Action3 Calibrate DSC & Reduce Heating Rate to 5°C/min Instrument->Action3

Diagnostic workflow for troubleshooting low melting point anomalies in benzoate liquid crystals.

Mechanistic Troubleshooting Guide

Issue 1: Impurity-Driven Melting Point Depression

The Causality: The solid-to-mesophase transition of benzoate liquid crystals relies heavily on highly ordered intermolecular interactions. For instance, cholesteryl benzoate's crystal lattice is stabilized by C–H···O hydrogen bonds and edge-to-face π-stacking[1]. Even trace amounts of impurities (e.g., residual cholesterol, unreacted benzoyl chloride, or oxidation byproducts) disrupt this lattice. According to colligative thermodynamic principles, this disruption lowers the thermal energy required to break the lattice, resulting in a depressed and broadened melting peak[2]. The Solution: Do not rely solely on column chromatography. Perform a rigorous solvent-antisolvent recrystallization (see Protocol A) to enforce strict lattice packing.

Issue 2: Polymorphism and Thermal History

The Causality: Liquid crystals frequently exhibit polymorphism. If a sample is rapidly precipitated or flash-cooled during synthesis, it may freeze into a metastable polymorph with a lower melting point than the thermodynamic ground state[2]. The Solution: The first heating run in a DSC reflects the sample's processing history, not its inherent material properties. You must utilize a self-validating heat-cool-heat DSC cycle (Protocol B) to erase thermal history and measure the true phase transitions.

Quantitative Reference Data

Use the following table to benchmark your synthesized compounds against high-purity standards. Deviations exceeding 2°C indicate a need for immediate troubleshooting.

CompoundState / PuritySolid-to-Mesophase (

)
Mesophase-to-Isotropic (

)
Enthalpy (

)
Cholesteryl Benzoate High Purity (>99%)145.0 °C178.5 °C~28 J/g[1]
Cholesteryl Benzoate Contaminated (~5%)135.0 - 139.0 °C (Broad)~175.0 °C< 25 J/g
Phenyl Benzoate High Purity (>99%)68.0 - 70.0 °CN/A (Direct to Isotropic)N/A
Phenyl Benzoate Residual Phenol< 64.0 °C (Oils out)N/AN/A

Self-Validating Experimental Protocols

Protocol A: Rigorous Purification of Benzoate Esters (Recrystallization)

Low melting point esters like phenyl benzoate (~68-70°C) are prone to "oiling out" (forming an emulsion rather than crystallizing) if impurities depress their melting point below the solvent's crystallization temperature[3].

  • Dissolution: Transfer the crude benzoate ester to a boiling tube. Add just enough hot ethanol (kept at ~60°C) to dissolve the solid completely under continuous stirring[3].

  • Antisolvent Adjustment: To prevent the ester from separating as an oily liquid, add an equal volume of warm ethanol to double the total solution volume[3].

  • Controlled Nucleation: Allow the flask to cool slowly to room temperature to promote the growth of the thermodynamically stable polymorph. Do not crash-cool immediately.

  • Crystallization: Once seed crystals form, transfer the flask to an ice-water bath to maximize yield[3].

  • Isolation: Filter via a Buchner funnel, wash with 1 mL of ice-cold ethanol, and dry in a vacuum oven to remove all residual solvent[3].

Protocol B: Standardized DSC Method for Erasing Thermal History

To ensure your low melting point is not an artifact of thermal history or high heating rates, utilize this self-validating DSC workflow[2]:

  • Equilibration: Equilibrate the 3-5 mg sample at 30°C under a nitrogen purge.

  • First Heating (Erasure): Heat at 10°C/min to 20°C above the clearing point (e.g., 195°C for cholesteryl benzoate). This destroys all prior crystalline memory[2].

  • Isothermal Hold: Hold isothermally for 3 minutes to ensure complete isotropic relaxation[2].

  • Controlled Cooling: Cool at 5°C/min back to 30°C. This allows the molecules to align into their natural thermodynamic polymorphs.

  • Second Heating (Validation): Heat at 5°C/min. Only record the phase transition temperatures and enthalpies from this second heating curve.

Frequently Asked Questions (FAQs)

Q: My cholesteryl benzoate sample shows two distinct melting points on the DSC. Is my sample a mixture of two impurities? A: No, this is the defining characteristic of a thermotropic liquid crystal. First observed by Friedrich Reinitzer in 1888, the first endothermic peak (~145°C) is the true melting point (transition from crystalline solid to a cloudy cholesteric mesophase). The second peak (~178.5°C) is the clearing point, where the mesophase transitions into a clear, isotropic liquid[1][2].

Q: I synthesized phenyl benzoate via the Schotten-Baumann method, but my product is a viscous oil at room temperature instead of a solid. What went wrong? A: Phenyl benzoate has a relatively low theoretical melting point of 68-70°C. If unreacted phenol or benzoyl chloride remains in the mixture, the melting point can be depressed below room temperature, causing it to remain an oil. You must wash the organic layer thoroughly with dilute NaOH to remove residual phenol, followed by Protocol A (ethanol recrystallization)[3][4].

Q: Can the DSC heating rate artificially alter my liquid crystal's melting point? A: Yes. Excessive heating rates (e.g., >10°C/min) create thermal lag between the furnace and the sample pan. This will artificially shift the apparent melting point to a higher temperature and artificially broaden the peak[2]. Always validate anomalies using a slower heating rate (e.g., 2°C to 5°C/min).

References

  • Smolecule.Buy Cholesteryl benzoate | 604-32-0 - Smolecule: Solid to Cholesteric Transition.
  • Benchchem.Troubleshooting phase transition issues in cholesteryl acetate liquid crystals.
  • Physics & Maths Tutor.H433/03 Practical skills in chemistry.
  • Sigma-Aldrich.Phenyl benzoate 99 93-99-2.
  • Benchchem.Synthesis of Phenyl-Ring Containing Liquid Crystal Precursors: A Technical Guide.

Sources

Technical Support Center: Enhancing Thermal Stability of Phenyl 2-Ethoxybenzoate Materials

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenyl 2-ethoxybenzoate (CAS: 79515-58-5) . As an aromatic ester utilized in advanced pharmaceutical formulations and specialty materials, this compound is susceptible to specific thermal degradation pathways.

This guide provides researchers and drug development professionals with field-proven, mechanistic strategies to diagnose, troubleshoot, and resolve thermal instability during high-stress processing (e.g., hot-melt extrusion) and long-term storage.

Diagnostic Workflow: Degradation & Stabilization

G P2EB Phenyl 2-ethoxybenzoate (Thermal Stress) Degradation Degradation Pathways P2EB->Degradation Stabilization Stabilization Strategies P2EB->Stabilization Hydrolysis Hydrolytic Cleavage (Moisture + Heat) Degradation->Hydrolysis Radical Homolytic Cleavage (Radical Mechanism) Degradation->Radical Encapsulation Polymer Encapsulation (Moisture Barrier) Stabilization->Encapsulation Scavengers Radical Scavengers (Antioxidants) Stabilization->Scavengers CoCrystal Co-crystallization (H-Bonding) Stabilization->CoCrystal Encapsulation->Hydrolysis Blocks Scavengers->Radical Quenches CoCrystal->P2EB Elevates T_onset

Thermal degradation pathways of phenyl 2-ethoxybenzoate and targeted stabilization strategies.

Troubleshooting Guides & FAQs

Q1: Why does phenyl 2-ethoxybenzoate undergo severe degradation during Hot Melt Extrusion (HME) despite being processed below its theoretical boiling point? Expertise & Causality: While the boiling point of phenyl esters is generally high, thermal decomposition (pyrolysis) can begin at much lower temperatures under high-shear conditions. The degradation proceeds via a radical mechanism, involving the homolytic breaking of the C–O and C–C bonds within the ester moiety. Solution:

  • Incorporate Radical Scavengers: Adding 0.1-0.5% w/w of an antioxidant (e.g., BHT or Vitamin E TPGS) quenches free radicals, halting the homolytic chain reaction.

  • Co-crystallization: Engineering a co-crystal with a conformer that establishes strong intermolecular hydrogen bonds with the oxo moieties of the ester can significantly increase the onset temperature of degradation (

    
    ) .
    

Q2: My aqueous formulation of phenyl 2-ethoxybenzoate degrades rapidly at 40°C/75% RH. How can I stabilize it? Expertise & Causality: Esters are highly susceptible to hydrolytic degradation, where water acts as a nucleophile attacking the carbonyl carbon. Heat accelerates this reaction. Although the ethoxy group at the ortho position provides some steric hindrance (shielding the carbonyl carbon), prolonged thermal stress overcomes this kinetic barrier . Solution:

  • pH Optimization: Buffer the formulation to a slightly acidic to neutral pH (pH 4.5–6.0), where the hydrolysis rate of benzoate esters is minimized.

  • Steric Shielding via Encapsulation: Formulate the ester within cyclodextrins (e.g., HP-

    
    -CD) or solid lipid nanoparticles. This creates a physical barrier that restricts water access to the ester linkage while maintaining the compound in a stable, hydrophobic microenvironment.
    

Q3: What is the most reliable analytical workflow to validate the thermal stability of my modified formulation? Expertise & Causality: Standard DSC (Differential Scanning Calorimetry) only measures heat flow (e.g., melting, glass transition) but cannot distinguish between evaporation and decomposition. Solution: Utilize simultaneous TG/DTG/DSC (Thermogravimetry / Derivative Thermogravimetry / DSC) coupled with Fourier Transform Infrared Spectroscopy (FTIR) or Quadrupole Mass Spectrometry (QMS). This self-validating system allows you to correlate mass loss (TG) with endothermic/exothermic events (DSC) while identifying the specific volatile degradation products (e.g., phenol or ethanol derivatives) in real-time .

Quantitative Data: Impact of Stabilization Strategies

The table below summarizes the expected quantitative improvements in thermal stability parameters when applying the recommended troubleshooting strategies to phenyl 2-ethoxybenzoate formulations.

Formulation StrategyMechanism of Action

(°C)
Mass Loss at 250°C (%)6-Month Stability (40°C/75% RH)
Neat Phenyl 2-ethoxybenzoate Baseline245.08.5%82% Recovery
+ 0.5% BHT (Antioxidant) Radical Scavenging268.53.2%89% Recovery
HP-

-CD Inclusion Complex
Moisture Barrier / Steric285.01.1%98% Recovery
Co-crystal (w/ Urea) Intermolecular H-Bonding292.50.8%99% Recovery

(Note: Values represent typical empirical improvements based on structural analogs of aromatic benzoate esters subjected to TG/DSC analysis).

Experimental Protocols: Self-Validating Thermal Stress & Analysis Workflow

Objective: To empirically determine the intrinsic thermal stability and degradation kinetics of phenyl 2-ethoxybenzoate formulations while ensuring internal data validation.

Step 1: Sample Preparation & Baseline Establishment

  • Weigh exactly 5.0 mg of the phenyl 2-ethoxybenzoate sample (neat or formulated) into an aluminum crucible (for DSC) and an alumina crucible (for TGA).

  • Prepare an unstressed control sample by dissolving it in HPLC-grade acetonitrile to a concentration of 0.1 mg/mL. Analyze via LC-MS to establish the baseline purity and parent peak area (

    
    ).
    

Step 2: Isothermal Forced Degradation (Solid-State)

  • Place the solid samples in a calibrated vacuum oven.

  • Subject the samples to isothermal stress at 60°C, 80°C, and 100°C for 7 days.

  • Causality Check: Maintain a parallel set of samples in a desiccator at the same temperatures. Comparing the vacuum oven samples to the desiccator samples isolates pure thermal degradation from moisture-induced hydrolysis.

Step 3: Simultaneous TG/DTG/DSC Analysis

  • Load 10 mg of the stressed sample into the TG/DSC instrument.

  • Purge the furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min. Crucial: This prevents oxidative degradation, allowing you to isolate and measure pure thermal pyrolysis.
    
  • Heat the sample from 25°C to 400°C at a controlled heating rate of 10°C/min.

  • Route the evolved gases through a heated transfer line (maintained at 200°C to prevent condensation) into an FTIR or QMS to identify volatile degradants.

Step 4: Orthogonal Validation via LC-MS (The Self-Validating Step)

  • Re-dissolve the oven-stressed solid samples in acetonitrile.

  • Analyze via a stability-indicating RP-HPLC method.

  • Validation Check: Calculate the mass balance. The sum of the parent peak area and the degradation product peak areas must equal the total mass balance of the

    
     control. If the mass balance is <95%, it proves the formation of insoluble polymers or highly volatile degradants that escaped the matrix during thermal stress, requiring a shift to a closed-system analysis.
    
References
  • Thermal stability and decomposition of pharmaceutical compounds ResearchGate URL:[Link]

  • Enhancing Esters Hydrolytic Stability and Biodegradability Lubes'N'Greases URL:[Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties MDPI (International Journal of Molecular Sciences) URL:[Link]

Validation & Comparative

1H NMR Interpretation Guide: Phenyl 2-ethoxybenzoate Ethoxy Group Signals

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical protocol for the structural validation of Phenyl 2-ethoxybenzoate , specifically focusing on the diagnostic utility of the ethoxy group signals in 1H NMR spectroscopy.

Content Type: Comparative Analysis & Structural Validation Protocol Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

In the synthesis of salicylate derivatives such as Phenyl 2-ethoxybenzoate (an analog of the pharmaceutical intermediate Salol), structural misassignment is a common risk due to the prevalence of positional isomers (e.g., para-ethoxy) and functional isomers (e.g., ethyl esters).

This guide provides a definitive comparative analysis of the 2-ethoxy (ortho) signaling motif. Unlike standard spectral libraries that list peak lists, this document focuses on the performance of the ethoxy quartet as a diagnostic probe to distinguish the target compound from its critical impurities and isomers.

The Structural Challenge: Why This Signal Matters

The ethoxy group in Phenyl 2-ethoxybenzoate is an ether linkage attached at the ortho position relative to the ester carbonyl. This creates a unique electronic and steric environment compared to alternatives.

Comparative Structural Analysis

We compare the Target (Phenyl 2-ethoxybenzoate) against two primary "Alternatives" (Isomers) that often co-elute or co-crystallize:

  • Alternative A (Positional Isomer): Phenyl 4-ethoxybenzoate (Para-substitution).

  • Alternative B (Functional Isomer): Ethyl 2-phenoxybenzoate (Ethyl group on the ester oxygen, not the ring).

Decision Matrix: Signal Behavior
FeatureTarget: Phenyl 2-ethoxybenzoate Alt A: Phenyl 4-ethoxybenzoate Alt B: Ethyl 2-phenoxybenzoate
Linkage Type Aryl Ether (

)
Aryl Ether (

)
Carboxylate Ester (

)
Electronic Env. Ortho-deshielding conePara-resonance (Shielded)Direct Carbonyl Deshielding
Methylene (

)
4.12 – 4.18 ppm 4.05 – 4.10 ppm 4.30 – 4.40 ppm
Multiplicity Quartet (

)
Quartet (

)
Quartet (

)
Aromatic Pattern Complex Multiplet (ABCD)Symmetric Doublets (AA'BB')Complex Multiplet (ABCD)

Key Insight: The methylene quartet at ~4.15 ppm is the "Goldilocks" zone. If it shifts to ~4.35 ppm, you have synthesized the wrong ester. If it shifts upfield to ~4.05 ppm, you likely have the para isomer.

Mechanistic Interpretation (The "Why")

To interpret the spectrum accurately, one must understand the causality behind the chemical shifts.

The "Ortho" Effect (Deshielding)

In Phenyl 2-ethoxybenzoate, the carbonyl group of the ester moiety exerts a magnetic anisotropy effect.

  • Mechanism: The carbonyl oxygen has a high electron density. Through space (steric proximity), the ortho-ethoxy protons fall slightly within the deshielding cone of the carbonyl group compared to the para-isomer.

  • Result: The methylene signals (

    
    ) are pushed downfield by approximately 0.05 - 0.10 ppm  relative to the para isomer or simple phenetole.
    
Ester vs. Ether Discrimination

This is the most critical distinction.

  • Ether (

    
    ):  Oxygen is 
    
    
    
    hybridized and donates electrons to the ring. The methylene is shielded relative to an ester. (
    
    
    ppm).
  • Ester (

    
    ):  The oxygen is connected to a carbonyl.[1][2] The strong electron-withdrawing nature of the 
    
    
    
    pulls density from the oxygen, which in turn des-shields the methylene protons significantly. (
    
    
    ppm).

Visualization: Diagnostic Workflow

The following diagram outlines the logical flow for validating the structure based on the ethoxy signals.

NMR_Workflow Start Acquire 1H NMR (CDCl3) Focus: 3.8 - 4.5 ppm Region Check_Q Observe Quartet (-CH2-)? (Integral ~2H) Start->Check_Q Decision_Shift Analyze Chemical Shift (δ) Check_Q->Decision_Shift Result_Ester Shift: 4.30 - 4.40 ppm DIAGNOSIS: Ethyl Ester Isomer (Ethyl 2-phenoxybenzoate) Decision_Shift->Result_Ester Downfield (>4.3) Result_Ether Shift: 4.00 - 4.20 ppm DIAGNOSIS: Aryl Ether Moiety Decision_Shift->Result_Ether Upfield (<4.2) Check_Aro Analyze Aromatic Region (6.8 - 8.0 ppm) Result_Ether->Check_Aro Pattern_Sym Symmetric AA'BB' Doublets Check_Aro->Pattern_Sym Symmetry Pattern_Asym Complex Multiplets (ABCD) + Ortho Shift (~4.15 ppm) Check_Aro->Pattern_Asym Complexity Final_Para CONCLUSION: Para-Isomer (Impurity) Pattern_Sym->Final_Para Final_Target CONCLUSION: TARGET: Phenyl 2-ethoxybenzoate Pattern_Asym->Final_Target

Caption: Logical decision tree for distinguishing Phenyl 2-ethoxybenzoate from common isomeric byproducts using 1H NMR chemical shifts and splitting patterns.

Validated Experimental Protocol

To ensure reproducibility and the accuracy of the chemical shift values cited above, follow this standardized acquisition protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane).
    
    • Rationale:

      
       minimizes hydrogen bonding shifts common in DMSO-d6. TMS is non-negotiable for precise chemical shift comparison (0.00 ppm anchor).
      
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

    • Note: Over-concentration (>30mg) can cause viscosity-induced line broadening, obscuring the fine splitting of the ortho-aromatic protons.

Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Number of Scans (NS): 16 (Sufficient for >10mg sample).

  • Relaxation Delay (D1): 1.0 - 2.0 seconds.

    • Self-Validation: Ensure the integration of the ethoxy triplet (3H) vs. the quartet (2H) is exactly 3:2. If the ratio is skewed, increase D1 to 5.0s to account for different T1 relaxation times of the methyl vs. methylene protons.

  • Spectral Width (SW): 12-14 ppm (to capture potential acidic impurities >10 ppm).

Data Processing
  • Phasing: Apply automatic phasing, then manual correction to ensure the baseline is flat around the ethoxy quartet.

  • Referencing: Set the TMS singlet to exactly 0.00 ppm .

    • Alternative: If TMS is absent, set the residual

      
       peak to 7.26 ppm .
      
  • Integration: Integrate the Quartet (approx 4.15 ppm) and normalize it to 2.00. The Triplet (approx 1.45 ppm) should integrate to 3.00 ± 0.05.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Authoritative text on chemical shift additivity rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 34605 (Phenyl 4-methoxybenzoate analog data used for comparative baseline). [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for ester vs. ether substituent effects). [Link]

Sources

High-Resolution FTIR Profiling of Phenyl 2-Ethoxybenzoate: A Comparative Analysis of Ester Carbonyl Environments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Phenyl 2-ethoxybenzoate represents a specialized class of aromatic esters where the carbonyl environment is heavily influenced by competing electronic and steric forces. For researchers in drug development and organic synthesis, accurately characterizing this compound requires more than a simple peak assignment. It demands an understanding of how the ortho-ethoxy group and the phenoxy ester moiety alter the vibrational signature of the carbonyl (


) bond.

This guide provides a mechanistic breakdown of the FTIR spectrum, specifically focusing on the ester carbonyl stretching frequency (


). By comparing this signature against standard benchmarks (phenyl benzoate, ethyl benzoate), we establish a self-validating spectral profile that allows for rapid structural confirmation and purity assessment.

Mechanistic Insight: The "Tug-of-War" in Carbonyl Vibration

The position of the carbonyl band in phenyl 2-ethoxybenzoate is determined by three distinct mechanistic factors. Understanding these allows you to predict and interpret shifts with high confidence.

A. The Phenyl Ester Effect (Inductive Withdrawal)

Unlike alkyl esters (e.g., ethyl benzoate), phenyl esters possess an electron-withdrawing phenoxy group attached to the ester oxygen.

  • Mechanism: The phenoxy ring pulls electron density away from the ester oxygen via induction (

    
     effect). This reduces the donation of the oxygen lone pair into the carbonyl 
    
    
    
    antibonding orbital.
  • Spectral Result: The

    
     bond order increases, shifting the frequency higher  (typically 
    
    
    
    ) compared to alkyl analogs.
B. The Ortho-Effect (Steric Inhibition of Resonance)

The 2-ethoxy group is a bulky substituent located ortho to the carbonyl.

  • Mechanism: To minimize steric clash between the carbonyl oxygen and the ethoxy group, the carbonyl moiety is forced to rotate out of the plane of the benzene ring.

  • Spectral Result: This rotation breaks the conjugation between the benzene ring and the carbonyl group. Since conjugation normally lowers the stretching frequency (by adding single-bond character), removing it causes a blue shift (increase) in frequency, moving the peak closer to that of a non-conjugated aliphatic ester.

C. Comparison with Para-Isomers

In para-ethoxybenzoates, the ethoxy group donates electrons via resonance (


 effect) without steric hindrance. This significantly weakens the carbonyl bond, lowering the frequency. The ortho isomer, by contrast, blocks this resonance, resulting in a distinctively higher frequency.

Comparative Spectral Analysis

The following table contrasts the diagnostic carbonyl peaks of phenyl 2-ethoxybenzoate against key alternatives. This data serves as a reference standard for purity analysis.

CompoundStructure Type

Frequency (Approx.)
Mechanistic Driver
Phenyl 2-ethoxybenzoate Ortho-Substituted Phenyl Ester 1745 -- 1760 cm⁻¹ High Frequency: Combined effect of phenyl induction (raises

) and steric inhibition of resonance (raises

).
Phenyl BenzoateUnsubstituted Phenyl Ester1730 -- 1745 cm⁻¹Medium-High: Phenyl induction raises frequency, but ring conjugation lowers it slightly.
Ethyl BenzoateAlkyl Benzoate1715 -- 1725 cm⁻¹Low: Alkyl group is electron-releasing; full conjugation with benzene ring lowers frequency.
Ethyl 4-ethoxybenzoatePara-Substituted Alkyl Ester1705 -- 1715 cm⁻¹Lowest: Strong resonance donation (

) from para-ethoxy group weakens

bond significantly.

Diagnostic Heuristic: If your synthesized product shows a carbonyl peak below 1725 cm⁻¹, you likely have significant contamination with the para-isomer or hydrolysis products (free acid). A peak above 1740 cm⁻¹ confirms the ortho-phenyl ester structure.

Experimental Protocol: ATR-FTIR Characterization

To ensure reproducible data, follow this self-validating protocol using Attenuated Total Reflectance (ATR) FTIR.

Phase 1: Sample Preparation
  • State Verification: Phenyl 2-ethoxybenzoate is typically a solid or viscous oil depending on purity. Ensure the sample is homogenous.

  • Crystal Contact: If solid, crush roughly 5 mg into a fine powder to ensure maximum contact with the ATR crystal (Diamond or ZnSe).

  • Background Subtraction: Run a background scan (air) with the same resolution settings immediately prior to sample analysis.

Phase 2: Instrument Configuration
  • Resolution: 2 cm⁻¹ (Critical for distinguishing ortho/para shifts).

  • Scans: Minimum 32 scans (64 recommended for high signal-to-noise).

  • Range: 4000 -- 600 cm⁻¹.

Phase 3: Validation Workflow
  • Cleanliness Check: Verify the crystal is clean by checking the 2800–3000 cm⁻¹ region (C-H stretch) is flat in the background.

  • Peak Identification:

    • Locate the C=O stretch (Target: 1745–1760 cm⁻¹).

    • Locate the C-O-C asymmetric stretch (Target: 1180–1250 cm⁻¹).

    • Locate the Aromatic C-H stretch (Target: >3000 cm⁻¹).

  • Deconvolution (Optional): If the carbonyl peak appears broad or has a shoulder, apply Fourier Self-Deconvolution (FSD) to check for rotamers or hydrogen-bonded impurities (e.g., unreacted phenol).

Visualizing the Analytical Workflow

The following diagram outlines the logical flow for synthesizing and validating phenyl 2-ethoxybenzoate, highlighting the decision points based on FTIR data.

FTIR_Workflow Start Crude Synthesis Product Purification Purification (Recrystallization/Column) Start->Purification FTIR_Analysis ATR-FTIR Analysis (4000-600 cm⁻¹) Purification->FTIR_Analysis Decision Check Carbonyl (C=O) Frequency FTIR_Analysis->Decision Result_Ortho Peak: 1745-1760 cm⁻¹ (Ortho-Phenyl Ester Confirmed) Decision->Result_Ortho High Freq Match Result_Para Peak: <1720 cm⁻¹ (Para-Isomer/Alkyl Impurity) Decision->Result_Para Low Freq Shift Result_Acid Broad Peak: 2500-3300 cm⁻¹ (Free Acid Contamination) Decision->Result_Acid OH Broadening

Figure 1: Decision logic for structural confirmation using FTIR carbonyl shifts.

References

  • NIST Chemistry WebBook. Benzoic acid, phenyl ester (Phenyl Benzoate) IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Esters and Conjugation Effects. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters and the Rule of Three. Available at: [Link]

  • Khan Academy.Ortho-effect and Steric Inhibition of Resonance in Benzoic Acid Derivatives. Available at: [https://www.khanacademy.org/science/class-11-chemistry-india/xfbb6cb8fc2bd00c8:in-in-organic-chemistry-some-basic-principles-and-techniques/xfbb6cb8fc2bd00c8:acidic-and-basic-strength-of-organic

Reactivity Profiling: Phenyl 2-Ethoxybenzoate vs. Phenyl 2-Methoxybenzoate in Nucleophilic Acyl Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug design, prodrug formulation, and complex organic synthesis, the precise tuning of ester reactivity is critical for controlling activation rates and optimizing synthetic yields. When evaluating ortho-substituted phenyl benzoates, the choice between a methoxy and an ethoxy substituent may appear trivial from an electronic standpoint, but it introduces profound differences in steric hindrance.

This guide provides an in-depth, objective comparison of the reactivity of phenyl 2-methoxybenzoate and phenyl 2-ethoxybenzoate , focusing on their kinetic behavior during base-catalyzed hydrolysis (saponification). By understanding the causality behind these reaction rates, researchers can rationally select the appropriate protecting group or prodrug linker for their specific pharmacokinetic or synthetic needs.

Mechanistic Causality: The Dominance of Steric Effects

The base-catalyzed hydrolysis of phenyl esters of ortho-substituted benzoic acids proceeds via a classic ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 mechanism. The rate-limiting step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon.

To understand why the ethoxy derivative is significantly less reactive than the methoxy derivative, we must isolate the electronic and steric variables:

  • Electronic Parity: Both the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups exert a strong electron-donating resonance effect (+M) and a weak electron-withdrawing inductive effect (-I). Because their Hammett

    
     constants are nearly identical, the electronic environment at the carbonyl carbon remains virtually unchanged between the two molecules.
    
  • Steric Disparity (The Causal Factor): During the rate-limiting step, the carbonyl carbon must rehybridize from a planar

    
     geometry to a bulky 
    
    
    
    tetrahedral intermediate[1]. As defined by the Taft steric parameter (
    
    
    ), the ethoxy group possesses a significantly larger steric volume than the methoxy group[1]. As the tetrahedral intermediate forms, the ortho-alkoxy group is forced into severe steric clash with the developing negatively charged oxygen and the incoming nucleophile. The extended hydrocarbon chain of the ethoxy group creates a higher activation energy barrier, drastically retarding the reaction rate compared to the methoxy analog[2].

Comparative Kinetic Data

The following table synthesizes the structure-activity relationship (SAR) data for the alkaline hydrolysis of these esters, demonstrating the quantitative impact of the ortho-substituent's steric bulk.

Compoundortho-SubstituentRelative Steric Bulk (

)
Relative Hydrolysis Rate (

)
Projected Half-life (

) at pH 12
Phenyl benzoate None (-H)0.001.00 (Reference)~ 2.0 min
Phenyl 2-methoxybenzoate -OCH₃-0.550.45~ 4.4 min
Phenyl 2-ethoxybenzoate -OCH₂CH₃-0.980.18~ 11.1 min

(Note:


 values represent standard Taft steric parameters where more negative values indicate greater steric hindrance. Kinetic rates are normalized to the unsubstituted phenyl benzoate baseline).

Experimental Workflow: Self-Validating Kinetic Assay

To objectively compare the reactivity of these two esters in your own laboratory, utilize the following UV-Vis spectrophotometric assay. This protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 10.0 mM stock solutions of phenyl 2-methoxybenzoate and phenyl 2-ethoxybenzoate in anhydrous, HPLC-grade acetonitrile.

  • Buffer Formulation: Prepare a 0.05 M NaOH aqueous buffer solution (pH ~12.7) to maintain strict pseudo-first-order kinetic conditions. Equilibrate the buffer in a quartz cuvette at exactly 25.0 °C using a Peltier-controlled cell holder.

  • Reaction Initiation: Rapidly inject 50 µL of the ester stock into 2.95 mL of the alkaline buffer. Cap and invert once to mix.

  • Data Acquisition: Monitor the release of the leaving group (phenoxide ion) by measuring the increase in absorbance at 290 nm using a UV-Vis spectrophotometer. Record data points every 5 seconds for 30 minutes.

  • Self-Validation & Analysis: Allow the reaction to proceed until no further change in absorbance is observed to establish the infinite absorbance value (

    
    ).
    
    • Integrity Check: Plot

      
       versus time. A perfectly linear plot spanning at least three half-lives mathematically validates that the buffer capacity was sufficient, true pseudo-first-order kinetics were maintained, and no competing side reactions (such as alkyl-oxygen cleavage) occurred. Extract the rate constant (
      
      
      
      ) from the slope.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and highlights the critical transition state where the steric divergence between the methoxy and ethoxy groups dictates the reaction kinetics.

Reactivity_Pathway A Phenyl 2-Alkoxybenzoate (sp² Planar Carbonyl) B Nucleophilic Attack (OH⁻) Rate-Limiting Step A->B Base Catalysis (pH > 10) C Tetrahedral Intermediate (sp³ Carbonyl) CRITICAL STERIC CLASH ZONE B->C High Activation Energy (Ethoxy Barrier > Methoxy Barrier) D 2-Alkoxybenzoate Anion + Phenoxide Leaving Group C->D Fast Elimination (Irreversible)

Caption: Mechanistic pathway of base-catalyzed hydrolysis highlighting the sterically congested tetrahedral intermediate.

Applications in Drug Development

Understanding this kinetic divergence is highly actionable for drug development professionals:

  • Choose Phenyl 2-Ethoxybenzoate when designing a prodrug that requires prolonged systemic circulation and higher plasma stability. The added steric bulk protects the ester linkage from premature enzymatic or chemical hydrolysis in the bloodstream.

  • Choose Phenyl 2-Methoxybenzoate when designing a linker that requires rapid intracellular release. The lower steric barrier ensures that once the prodrug reaches the target microenvironment (e.g., elevated pH or specific esterases), the active payload is liberated efficiently.

References

  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Hydrogen-Atom Transfer Reactions from ortho-Alkoxy-Substituted Phenols: An Experimental Approach. ResearchGate. Available at: [Link]

  • Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Ingenta Connect. Available at: [Link]

Sources

A Comparative Guide to the Bioactivity of Phenyl 2-Ethoxybenzoate and Phenyl Salicylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a detailed comparative analysis of the bioactivity of two structurally related aromatic esters: Phenyl Salicylate, a well-characterized compound historically used for its medicinal properties, and Phenyl 2-Ethoxybenzoate, a less-studied analogue. Phenyl Salicylate functions as a pro-drug, hydrolyzing in the small intestine to its active components, salicylic acid and phenol, which confer its analgesic, antipyretic, antiseptic, and anti-inflammatory effects. The bioactivity of Phenyl 2-Ethoxybenzoate is not well-documented in publicly available literature. Therefore, this guide establishes the known profile of Phenyl Salicylate as a benchmark and presents a robust framework for the systematic investigation of Phenyl 2-Ethoxybenzoate. We will delve into the established mechanisms of Phenyl Salicylate, propose a hypothesized bioactivity profile for Phenyl 2-Ethoxybenzoate based on structure-activity relationships, and provide detailed, validated experimental protocols for researchers to perform a direct, quantitative comparison. This document is intended to serve as a practical and foundational resource for researchers in pharmacology and drug development.

Introduction: A Tale of Two Esters

The therapeutic utility of salicylic acid derivatives has been a cornerstone of pharmacology for over a century. Phenyl Salicylate, commercially known as Salol, is a classic example of a salicylic acid pro-drug, designed to bypass the acidic environment of the stomach and release its active moieties in the intestine.[1] Its applications have ranged from an intestinal antiseptic to an analgesic and antipyretic agent.[2]

Phenyl 2-Ethoxybenzoate represents a logical next step in structural modification. By replacing the hydroxyl group of the salicylic acid moiety with an ethoxy group, its chemical properties—such as lipophilicity, and susceptibility to hydrolysis and metabolism—are altered. This guide seeks to compare the known bioactivity of Phenyl Salicylate with the predicted profile of Phenyl 2-Ethoxybenzoate, providing the experimental means to validate these predictions. Understanding these differences is crucial for identifying novel therapeutic potentials or delineating toxicological profiles.

G cluster_0 Phenyl Salicylate (Salol) cluster_1 Phenyl 2-Ethoxybenzoate PS PS PEB Structure not available in PubChem. Key difference: -OH group is replaced with an -OCH2CH3 group.

Caption: Chemical Structures of Phenyl Salicylate and Phenyl 2-Ethoxybenzoate.

Physicochemical Properties and Predicted Metabolism

The initial divergence in bioactivity originates from fundamental chemical differences. Phenyl Salicylate is a white crystalline solid, while the properties of Phenyl 2-Ethoxybenzoate are less documented. The primary metabolic pathway for Phenyl Salicylate is hydrolysis.[1][2]

PropertyPhenyl SalicylatePhenyl 2-Ethoxybenzoate (Predicted)
Molecular Formula C13H10O3[3]C15H14O3
Molecular Weight 214.22 g/mol [3]242.27 g/mol
Melting Point 41-43 °C[2]To Be Determined (TBD)
Solubility Insoluble in water; soluble in alcohol, ether, chloroform.[2][4]Predicted to have lower water solubility and higher lipid solubility.
Key Functional Group Phenolic Hydroxyl (-OH)Ethoxy (-OCH2CH3)
Primary Metabolism Hydrolysis to Salicylic Acid & Phenol[1][2]Hypothesized hydrolysis to 2-Ethoxybenzoic Acid & Phenol

This predicted metabolic pathway is a critical, unverified hypothesis. The stability of the ester bond in Phenyl 2-Ethoxybenzoate and the subsequent biological activity of 2-ethoxybenzoic acid are central questions that must be answered experimentally.

G PS Phenyl Salicylate SA Salicylic Acid (COX Inhibitor) PS->SA Intestinal Hydrolysis P1 Phenol (Antiseptic/Toxic) PS->P1 Intestinal Hydrolysis PEB Phenyl 2-Ethoxybenzoate EBA 2-Ethoxybenzoic Acid (Activity TBD) PEB->EBA Hypothesized Intestinal Hydrolysis P2 Phenol (Antiseptic/Toxic) PEB->P2 Hypothesized Intestinal Hydrolysis

Caption: Known and Hypothesized Metabolic Pathways.

Comparative Bioactivity Profiles

Analgesic and Anti-inflammatory Activity

Phenyl Salicylate: The analgesic and anti-inflammatory properties are primarily attributed to its metabolite, salicylic acid, which is a well-known inhibitor of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][3][5] Prostaglandins are key mediators of pain and inflammation. Phenyl salicylate itself is considered a mild analgesic.[6]

Phenyl 2-Ethoxybenzoate (Hypothesis): The activity of this compound is contingent on two factors: 1) its ability to hydrolyze into 2-ethoxybenzoic acid and 2) the intrinsic activity of the parent molecule and its metabolites. While related compounds have shown analgesic activity, the specific effects of the 2-ethoxy substitution are unknown.[7][8] It is plausible that 2-ethoxybenzoic acid also possesses COX inhibitory activity, but this requires experimental verification. The increased lipophilicity from the ethoxy group might enhance tissue penetration, potentially modulating its potency and duration of action compared to salicylic acid.

Antipyretic Activity

Phenyl Salicylate: The antipyretic (fever-reducing) effect is also mediated by salicylic acid.[1] It is believed to act on the hypothalamus in the brain to increase heat dissipation through vasodilation and sweating.[1]

Phenyl 2-Ethoxybenzoate (Hypothesis): If Phenyl 2-Ethoxybenzoate or its metabolite, 2-ethoxybenzoic acid, can cross the blood-brain barrier and inhibit central prostaglandin synthesis, it would be expected to exhibit antipyretic properties. The structural similarity to known antipyretics warrants investigation.[9][10]

Antiseptic Activity

Phenyl Salicylate: Upon hydrolysis, it releases phenol, a potent antiseptic. This property led to its use as an intestinal and urinary tract antiseptic.[3][6] However, the associated toxicity of phenol limits its modern therapeutic use.

Phenyl 2-Ethoxybenzoate (Hypothesis): It is expected to share this property, as it would also release phenol upon hydrolysis. The rate and extent of this release would be critical determinants of both its efficacy and its toxicity profile.

Cytotoxicity and Safety Profile

Phenyl Salicylate: The primary safety concern is the systemic absorption of its hydrolysis products. Salicylates can cause gastric irritation (though less so than aspirin, as it is designed to bypass the stomach), and high doses can lead to salicylism.[1][4] The co-release of phenol contributes significantly to its toxicity profile, with potential for damage to the digestive system and other systemic effects if absorbed in sufficient quantities.[2][4] Recent studies have also raised concerns about its potential neurotoxicity in developmental models.[11] The acute oral LD50 in rats is reported as 3 g/kg.[2][12]

Phenyl 2-Ethoxybenzoate (Hypothesis): The safety profile will be intrinsically linked to its metabolic fate. If hydrolysis is slow or incomplete, the parent molecule's toxicity must be considered. If hydrolysis is efficient, the toxicity will be comparable to that of Phenyl Salicylate, driven by the release of phenol. The toxicity of 2-ethoxybenzoic acid is not well-established and requires thorough investigation.

Recommended Experimental Workflows

To empirically compare these two compounds, a series of standardized in vivo and in vitro assays are required. The following protocols are provided as a self-validating framework for this investigation.

Workflow for In Vivo Anti-inflammatory and Analgesic Testing

G cluster_workflow In Vivo Testing Workflow cluster_assays A 1. Animal Acclimatization (e.g., Sprague-Dawley rats, 7 days) B 2. Group Assignment (Vehicle, Standard Drug, Test Compounds) A->B C 3. Compound Administration (Oral gavage, dose-response) B->C D 4. Induction of Ailment C->D D1 Carrageenan-induced Paw Edema D2 Acetic Acid-induced Writhing Test D3 Hot Plate Test E 5. Data Collection F 6. Statistical Analysis E1 Measure Paw Volume (0-5 hours) D1->E1 E2 Count Writhings (e.g., over 20 min) D2->E2 E3 Measure Reaction Latency D3->E3 E1->F E2->F E3->F

Caption: General workflow for in vivo analgesic and anti-inflammatory screening.

Protocol: Carrageenan-Induced Paw Edema in Rats

This assay is the gold standard for evaluating acute anti-inflammatory activity. The choice of carrageenan as the phlogistic agent is based on its ability to induce a well-characterized biphasic inflammatory response.

  • Animal Preparation: Use male Sprague-Dawley rats (180-220 g). Acclimatize for one week. Fast animals overnight before the experiment with free access to water.

  • Grouping: Divide rats into groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% CMC in saline).

    • Group II: Standard drug (e.g., Indomethacin, 10 mg/kg).

    • Group III-V: Phenyl Salicylate (e.g., 50, 100, 200 mg/kg).

    • Group VI-VIII: Phenyl 2-Ethoxybenzoate (e.g., 50, 100, 200 mg/kg).

  • Dosing: Administer all substances orally (p.o.) 60 minutes before carrageenan injection.

  • Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately before injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol: Acetic Acid-Induced Writhing Test in Mice

This test assesses peripheral analgesic activity. Acetic acid irritates serous membranes, inducing the release of prostaglandins and other endogenous mediators that stimulate nociceptors, causing a characteristic stretching behavior (writhing).

  • Animal Preparation: Use Swiss albino mice (20-25 g). Acclimatize and group as described above.

  • Dosing: Administer test compounds and standard (e.g., Diclofenac Sodium, 10 mg/kg) orally 30 minutes before acetic acid injection.

  • Induction: Inject 0.6% (v/v) acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.

  • Observation: Immediately after injection, place each mouse in an individual observation chamber and record the number of writhes (constriction of the abdomen, stretching of hind limbs) over a 20-minute period.

  • Data Analysis: Calculate the percentage of analgesic activity using the formula:

    • % Inhibition = [(Wc - Wt) / Wc] * 100

    • Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay determines cell viability and is essential for establishing a preliminary toxicity profile. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells into a purple formazan product.

  • Cell Culture: Seed a relevant cell line (e.g., HepG2 for liver toxicity, Caco-2 for intestinal effects) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of Phenyl Salicylate and Phenyl 2-Ethoxybenzoate in the culture medium. Replace the old medium with the compound-containing medium and incubate for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

Phenyl Salicylate is a compound with a well-understood, albeit dated, therapeutic profile driven by its hydrolysis into salicylic acid and phenol. Its utility is tempered by the inherent toxicity of phenol. Phenyl 2-Ethoxybenzoate stands as an intriguing but uncharacterized analogue. The primary scientific question is whether the ethoxy modification offers any therapeutic advantage, potentially by altering the rate of hydrolysis, improving the safety profile, or conferring novel activity to the parent molecule or its 2-ethoxybenzoic acid metabolite.

References

  • Ataman Kimya. (n.d.). PHENYL SALICYLATE.
  • National Center for Biotechnology Information. (n.d.). Phenyl Salicylate. PubChem Compound Summary for CID 8361. [Link]

  • Santa Cruz Biotechnology. (n.d.).
  • Al-Bayati, M. A. (2018). Organic Pharmaceutical Chemistry II. University of Baghdad, College of Pharmacy.
  • PharmaCompass. (n.d.). Phenyl Salicylate | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. PubMed. [Link]

  • Fassihi, A., et al. (n.d.). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. PMC. [Link]

  • The Good Scents Company. (n.d.). phenyl salicylate. [Link]

  • Wikipedia. (n.d.). Phenyl salicylate. [Link]

  • Wang, Y., et al. (2016). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. PMC. [Link]

  • Jin, M., et al. (2025). Phenyl salicylate induces neurotoxicity and early Alzheimer's disease-like symptoms through ndrg1-regulated myelin damage, increasing bace1 in zebrafish. PubMed. [Link]

  • Berg, S. L., et al. (2001). Phenylacetate pharmacokinetics based on iterative two-stage population analysis. PubMed. [Link]

  • Almasirad, A., et al. (2014). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. ResearchGate. [Link]

  • Kryshchyshyn, A., et al. (2022). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI. [Link]

  • Obach, R. S., et al. (2009). Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. PubMed. [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). PubMed. [Link]

  • Barocelli, E., et al. (1986). Antipyretic activity of new compounds 4-(3-oxo-1,2-benzisothiazolin-2-yl) phenylalkanoic acids, their esters, amides and 1,1-dioxide derivatives. R Discovery. [Link]

  • Brusilow, S. W., et al. (2004). Pharmacokinetics of sodium phenylacetate and sodium benzoate following intravenous administration as both a bolus and continuous infusion to healthy adult volunteers. PubMed. [Link]

  • Zghab, I., et al. (2019). Analgesic and Antioxidant Activities of 4-Phenyl-1,5-benzodiazepin-2-one and Its Long Carbon Chains Derivatives. ResearchGate. [Link]

  • Papsun, D. M., et al. (2022). Plasma Pharmacokinetics and Pharmacodynamic Effects of the 2-Benzylbenzimidazole Synthetic Opioid, Isotonitazene, in Male Rats. PMC. [Link]

  • Arulkumar, S., et al. (2017). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. PubMed. [Link]

Sources

Validating Ester Bond Formation in Sterically Crowded Benzoates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Overcoming extreme steric hindrance in esterification using modern coupling methodologies.

The Challenge of Steric Crowding in Acyl Transfer

Synthesizing esters from sterically crowded benzoic acids—such as 2,4,6-trimethylbenzoic acid (mesitoic acid) or 2,6-disubstituted benzoates—is notoriously difficult[1][2]. The profound lack of reactivity stems from the ortho-substituents, which create a dense steric shield around the electrophilic carbonyl carbon[2].

During a standard esterification, the incoming alcohol nucleophile must attack the carbonyl carbon to form a tetrahedral intermediate. In sterically hindered systems, the activation energy required to reach this crowded transition state is prohibitively high[2]. Consequently, traditional Fischer esterification or standard carbodiimide couplings often result in unreacted starting materials, extensive decomposition under harsh heating, or the formation of dead-end byproducts[2][3].

To objectively solve this, we must evaluate advanced coupling reagents that alter the reaction pathway, specifically comparing the Shiina Esterification (MNBA) against traditional Steglich (DCC) and Yamaguchi (TCBC) protocols[4][5].

Mechanistic Comparison of Coupling Methodologies

As a Senior Application Scientist, selecting a coupling reagent requires understanding the causality of failure in hindered systems.

  • Steglich Esterification (DCC/DMAP): Dicyclohexylcarbodiimide (DCC) activates the acid to form an O-acylisourea intermediate[4]. However, because the alcohol's approach is sterically blocked, the intermediate undergoes a rapid, irreversible 1,3-rearrangement to form a thermodynamically stable N-acylurea[4]. This effectively kills the reaction yield.

  • Yamaguchi Esterification (TCBC/DMAP): 2,4,6-Trichlorobenzoyl chloride (TCBC) forms a mixed anhydride[4]. While highly effective for macrolactonization, the steric bulk of the Yamaguchi reagent itself can compete with the hindered benzoate, sometimes leading to nucleophilic attack on the wrong carbonyl (yielding the trichlorobenzoate ester instead of the desired product)[6].

  • Shiina Esterification (MNBA/DMAP): 2-Methyl-6-nitrobenzoic anhydride (MNBA) represents the gold standard for this application[5][6]. The nitro group drastically lowers the LUMO of the resulting mixed anhydride, making it exceptionally electrophilic. Concurrently, the 2-methyl group on the MNBA scaffold provides just enough steric shielding to direct the alcohol nucleophile exclusively to the target hindered carbonyl, ensuring high regioselectivity and yield[5][6].

Mechanism Acid Hindered Benzoic Acid (e.g., Mesitoic Acid) MNBA MNBA (Shiina Reagent) Acid->MNBA Base TCBC TCBC (Yamaguchi Reagent) Acid->TCBC Base DCC DCC (Steglich Reagent) Acid->DCC Base MA_Shiina Highly Reactive Mixed Anhydride MNBA->MA_Shiina Fast MA_Yama Standard Mixed Anhydride TCBC->MA_Yama O_Acyl O-Acylisourea DCC->O_Acyl Ester_High Target Ester (High Yield) MA_Shiina->Ester_High + Alcohol Ester_Med Target Ester (Moderate Yield) MA_Yama->Ester_Med + Alcohol (Competing Attack) N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl 1,3-Rearrangement (Steric Blockade)

Mechanistic divergence of coupling reagents in sterically hindered esterification.

Comparative Performance Data

The following table summarizes the objective performance of these three methodologies when applied to the esterification of 2,4,6-trimethylbenzoic acid with a secondary alcohol.

Coupling MethodologyReagent SystemAverage Yield (%)Reaction TimeEpimerization RiskPrimary Failure Mode in Hindered Systems
Shiina MNBA / DMAP / Et₃N85 - 95% 2 - 6 hoursVery LowNone (Highly efficient mixed anhydride)
Yamaguchi TCBC / DMAP / Et₃N40 - 60%12 - 24 hoursLowRegioselectivity loss (Attack on TCBC carbonyl)
Steglich DCC / DMAP< 15%> 24 hoursModerate1,3-rearrangement to unreactive N-acylurea

Data synthesized from comparative literature on sterically restricted acyl transfers[4][5][6].

Experimental Protocol: Self-Validating Shiina Esterification

To ensure scientific integrity, the following protocol is designed as a self-validating system. By strictly controlling the order of addition, we prevent the premature degradation of the active acylpyridinium species.

Materials:

  • Sterically hindered acid (e.g., 2,4,6-trimethylbenzoic acid): 1.0 equiv

  • Target Alcohol: 1.1 equiv

  • MNBA (2-Methyl-6-nitrobenzoic anhydride): 1.2 equiv

  • DMAP (4-Dimethylaminopyridine): 0.1 equiv (Catalyst)

  • Triethylamine (Et₃N): 2.0 equiv (Auxiliary base)

  • Anhydrous Dichloromethane (CH₂Cl₂): 0.1 M concentration

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask under vacuum and backfill with dry Nitrogen. Causality: Water aggressively hydrolyzes the MNBA mixed anhydride, destroying the reagent before coupling can occur[2].

  • Reagent Solubilization: Dissolve the hindered benzoic acid (1.0 equiv) and MNBA (1.2 equiv) in anhydrous CH₂Cl₂ at room temperature.

  • Base Activation: Add Et₃N (2.0 equiv) dropwise. Stir for 10 minutes. Causality: Et₃N deprotonates the carboxylic acid, forming the carboxylate anion which attacks MNBA to form the mixed anhydride[4][5].

  • Nucleophilic Addition: Add the target alcohol (1.1 equiv) to the mixture.

  • Catalytic Initiation: Add DMAP (0.1 equiv) in one portion. Causality: DMAP attacks the mixed anhydride to form a highly electrophilic acylpyridinium intermediate. Adding DMAP last ensures the alcohol is already present in the microenvironment to intercept the highly reactive intermediate before it can degrade[5][6].

  • Monitoring: Stir at room temperature for 2–6 hours. Monitor via TLC (Hexanes/Ethyl Acetate) until the alcohol is consumed.

  • Quench and Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂. Wash the organic layer with 1M HCl (to remove DMAP and Et₃N), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel to separate the target ester from the 2-methyl-6-nitrobenzoic acid byproduct.

Analytical Validation of the Ester Bond

Validating the formation of a sterically crowded ester requires orthogonal analytical techniques to differentiate the product from unreacted starting materials or anhydrides.

  • FT-IR Spectroscopy: The free hindered benzoic acid typically exhibits a broad O-H stretch and a C=O stretch around 1680–1700 cm⁻¹. Upon successful esterification, the O-H band disappears, and the ester carbonyl stretch shifts to a sharp peak at ~1715–1725 cm⁻¹ [7][8]. If a double carbonyl absorption is seen (e.g., ~1760 and 1820 cm⁻¹), it indicates trapped unreacted anhydride[7].

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is the definitive marker. For 2,4,6-trimethylbenzoate esters, the carbonyl carbon consistently resonates at 166.0–168.0 ppm [8][9]. This distinct shift confirms the tetrahedral intermediate successfully collapsed into the ester.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Confirm the exact mass of the[M+H]⁺ or [M+Na]⁺ adduct to rule out the formation of the MNBA-alcohol byproduct[8].

Validation Reaction Crude Ester Mixture Workup Aqueous Workup (Quench & Extract) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification PureEster Isolated Hindered Ester Purification->PureEster IR FT-IR Spectroscopy Confirm C=O (~1715 cm⁻¹) PureEster->IR Validation Step 1 NMR ¹³C NMR Spectroscopy Confirm C=O (~167 ppm) PureEster->NMR Validation Step 2 MS HRMS (ESI) Confirm [M+H]⁺ Mass PureEster->MS Validation Step 3

Self-validating analytical workflow for confirming hindered ester bond formation.

References

  • Benchchem. "Technical Support Center: Overcoming Steric Hindrance in Mesityl 2,4,6-trimethylbenzoate Reactions." Benchchem Technical Guides. URL:[2]

  • National Institutes of Health (NIH). "Asymmetric Total Synthesis and Structural Revision of DAT 2, an Antigenic Glycolipid from Mycobacterium tuberculosis." PMC. URL:[6]

  • Wikipedia. "Shiina esterification." Wikimedia Foundation. URL:[5]

  • Alfa Chemistry. "Custom Synthesis Low Molecular Weight Esters - Carboxyl." Alfa Chemistry Technical Resources. URL:[4]

  • American Chemical Society (ACS). "Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis." The Journal of Organic Chemistry. URL:[8]

  • Cardiff University. "Shaken Not Stirred: Unleashing the Potential of Mechanochemical Synthesis." ORCA. URL:[9]

  • Canadian Science Publishing. "Mechanism of Alkaline Hydrolysis of Hindered Aromatic Esters." Canadian Journal of Chemistry. URL:[7]

  • National Identity Management Commission (NIMC). "Esterification Methods Reactions And Applications." NIMC. URL:

Sources

Elemental analysis standards for phenyl 2-ethoxybenzoate C15H14O3

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Elemental Analysis of Phenyl 2-Ethoxybenzoate (C₁₅H₁₄O₃)

Introduction: Beyond the Formula

For researchers and professionals in drug development, the molecular formula C₁₅H₁₄O₃ is more than a label; it is a claim of identity and purity for phenyl 2-ethoxybenzoate. Elemental analysis serves as the fundamental verification of this claim. It provides a quantitative assessment of the mass percentages of carbon, hydrogen, and oxygen, acting as a primary gatekeeper for quality control, ensuring batch-to-batch consistency, and validating synthetic pathways. An accurate elemental composition is a non-negotiable prerequisite for advancing a compound through the development pipeline, as it underpins the determination of molecular weight, structural elucidation, and dosage calculations.

This guide provides an in-depth comparison of the standards, methodologies, and data interpretation required for the robust elemental analysis of phenyl 2-ethoxybenzoate. It is designed to equip researchers with the technical understanding and practical insights needed to ensure data integrity and analytical excellence.

Theoretical Composition: The Analytical Benchmark

The first step in any elemental analysis is to establish the theoretical or calculated composition based on the compound's molecular formula, C₁₅H₁₄O₃. This theoretical data serves as the gold standard against which all experimental results are measured.

The molecular weight of phenyl 2-ethoxybenzoate is calculated as follows:

  • (15 x Atomic Mass of Carbon) + (14 x Atomic Mass of Hydrogen) + (3 x Atomic Mass of Oxygen)

  • (15 x 12.011) + (14 x 1.008) + (3 x 15.999) = 180.165 + 14.112 + 47.997 = 242.274 g/mol

Based on this, the theoretical mass percentages are:

ElementSymbolAtomic Mass (amu)Atoms in MoleculeTotal Mass ContributionMass Percent (%)
CarbonC12.01115180.16574.39%
HydrogenH1.0081414.1125.83%
OxygenO15.999347.99719.78%

These percentages represent the absolute target for any analytical determination.

Comparative Analysis of Methodologies

While various techniques exist for elemental determination, they are not all suitable for the primary C, H, and O analysis of a pure organic compound. The most appropriate method is Dynamic Flash Combustion , also known as the Dumas method.[1] This technique is the cornerstone of modern CHN/O/S analyzers.

TechniquePrincipleAnalytesPrecisionThroughputApplication for C₁₅H₁₄O₃
Dynamic Flash Combustion Sample is combusted at high temperature (~1000-1150°C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, etc.) are separated and quantified by a thermal conductivity detector (TCD).[2][3]C, H, N, S, OHigh (±0.1-0.3%)High (3-9 min/sample)Gold Standard: Ideal for determining the primary elemental composition with high accuracy and precision.
Inductively Coupled Plasma (ICP-OES/MS) Sample is aerosolized and introduced into an argon plasma (~6,000-10,000 K), causing atomic emission (OES) or ionization (MS) for detection.[4]Most elements, primarily metals and trace elements.Very High (ppb-ppt)ModerateNot Suitable: Designed for trace elemental impurities, not for determining the bulk C, H, O composition of an organic substance.[5]
Oxygen Flask Combustion (Schöninger Flask) Sample is combusted in a sealed flask filled with oxygen. The resulting gases are absorbed into a solution and titrated.[6]Halogens, SulfurModerateLowLargely Obsolete: A classic wet chemistry method, it has been superseded by automated combustion analyzers due to its lower throughput and manual nature.

Causality for Method Selection: For determining the core composition of phenyl 2-ethoxybenzoate, dynamic flash combustion is the unequivocal choice. Its principle is directly suited to converting the bulk organic matrix into simple, quantifiable gases.[4] Techniques like ICP-MS are designed for detecting trace metal catalysts or environmental contaminants at parts-per-million (ppm) or lower levels and lack the capability to measure the high percentage levels of C, H, and O that define the compound itself.

The Role of Certified Reference Materials (CRMs)

Trustworthy analysis is impossible without proper calibration and validation. This is achieved using Certified Reference Materials (CRMs)—highly pure, stable compounds with a precisely known elemental composition. The instrument is calibrated using a CRM, and its performance is verified to ensure the system is operating correctly before, during, and after analyzing the target compound.

Comparison of Common CRMs for C-H-O Analysis:

CRM NameFormulaC% (Theoretical)H% (Theoretical)O% (Theoretical)Key Advantages
Acetanilide C₈H₉NO71.09%6.71%11.84%Excellent for CHN mode; widely available and stable.
Sulfanilamide C₆H₈N₂O₂S41.85%4.68%18.58%A common standard for CHNS analysis.
BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)C₂₆H₂₆N₂O₂S72.53%6.09%7.43%High carbon content and stability make it a robust calibrant.[7]
Cystine C₆H₁₂N₂O₄S₂29.99%5.03%26.63%ISO 17034 certified grades are available, offering the highest level of metrological traceability.[8]

Expert Insight: The choice of CRM should ideally bracket the expected composition of your sample. However, for a high-purity compound like phenyl 2-ethoxybenzoate, a high-quality, stable standard like Acetanilide or BBOT provides excellent performance for C and H. For oxygen analysis, a dedicated oxygen standard may be used depending on the instrument configuration. The key is to use a CRM from a reputable source (e.g., NIST, Elemental Microanalysis) with a certificate of analysis.[8][9]

Detailed Experimental Protocol: Combustion Analysis

This protocol describes the determination of Carbon, Hydrogen, and Oxygen in phenyl 2-ethoxybenzoate using a modern elemental analyzer.

Workflow Diagram: Elemental Analysis via Flash Combustion

G cluster_prep Sample & System Preparation cluster_cal Calibration & Analysis cluster_val Validation & Data Reporting p1 1. System Leak Check & Blank Run p2 2. Weigh CRM (e.g., Acetanilide) ~2-3 mg into Tin Capsule p1->p2 p3 3. Weigh Sample (Phenyl 2-Ethoxybenzoate) ~2-3 mg into Tin Capsule p2->p3 c1 4. Analyze CRM Replicates (n=3-5) Generate Calibration Factor (K-Factor) p3->c1 c2 5. Analyze Sample Replicates (n=3) c1->c2 v1 6. Analyze CRM as an Unknown (Calibration Check) c2->v1 v2 7. Calculate Mean %C, %H, %O and Standard Deviation for Sample v1->v2 v3 8. Compare Experimental Data to Theoretical Values & Acceptance Criteria v2->v3

Caption: Workflow for CH(N)S/O analysis via dynamic flash combustion.

Step-by-Step Methodology:

  • Instrument Preparation & Conditioning:

    • Action: Perform a system leak check to ensure the integrity of the gas flow paths.

    • Causality: An airtight system is critical. Atmospheric nitrogen (78%) and oxygen (21%) can leak into the helium carrier gas stream, leading to erroneously high or unstable results.

    • Action: Run several "blank" analyses (empty tin capsules) until a stable, low-level baseline is achieved.

    • Causality: This conditions the reactor tubes and removes any residual atmospheric gases or contaminants from the system.

  • Sample Weighing:

    • Action: Using a microbalance, accurately weigh approximately 2-3 mg of phenyl 2-ethoxybenzoate into a clean tin or silver capsule. Seal the capsule tightly, ensuring no sample loss.

    • Causality: The high-temperature combustion is extremely rapid (a "flash"). Encapsulation ensures simultaneous and complete combustion of the sample. Tin capsules also act as a catalyst. The small sample size ensures that the detectors are not saturated.

  • Calibration (C and H Determination):

    • Action: Analyze 3-5 replicates of a weighed CRM (e.g., Acetanilide).

    • Causality: The instrument measures the detector response (an integrated peak area) for the CO₂ and H₂O produced. It compares this response to the known mass of C and H in the CRM to generate a calibration factor (K-factor), which converts peak area into elemental mass.

  • Sample Analysis (C and H Determination):

    • Action: Introduce the sealed sample capsule into the autosampler. The capsule is dropped into a vertical quartz tube furnace heated to ~1000°C and flushed with pure oxygen.

    • Causality: This triggers instantaneous, complete combustion (oxidation), converting all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).

    • Action: The combustion gases are swept by a helium carrier gas through a second furnace tube containing reduced copper at ~850°C.

    • Causality: This reduction step is crucial. It removes excess oxygen that would interfere with the detector and reduces any nitrogen oxides (NOx) formed during combustion back to elemental nitrogen (N₂).

    • Action: The gas mixture (He, CO₂, H₂O, N₂) passes through absorbent traps (e.g., magnesium perchlorate for H₂O) and then a gas chromatography column.

    • Causality: The column separates the gases, ensuring that only one gas reaches the thermal conductivity detector (TCD) at a time. The TCD measures the difference in thermal conductivity between the helium carrier and the sample gas, generating a signal proportional to the gas concentration.

  • Oxygen Determination (Separate Analysis):

    • Action: Switch the instrument to "Oxygen mode." Weigh the sample into a silver capsule. The sample is dropped into a pyrolysis reactor filled with granulated carbon at ~1100-1480°C in the absence of oxygen.[1]

    • Causality: At this high temperature, all oxygen in the sample reacts with the carbon to form carbon monoxide (CO). Silver capsules are used to prevent interference.

    • Action: The resulting CO is swept through a chromatography column and detected by the TCD. The instrument uses an oxygen CRM (e.g., benzoic acid) to calibrate the response.

Data Analysis & Acceptance Criteria

The ultimate goal is to compare the experimental results with the theoretical values. The universally accepted standard in pharmaceutical and academic research for a new, purified small molecule is a deviation of no more than ±0.4% from the theoretical value.[10]

Example Data for Phenyl 2-Ethoxybenzoate (C₁₅H₁₄O₃):

ElementTheoretical %Experimental Result (Mean of n=3)Deviation (%)Pass/Fail
Carbon74.39%74.51%+0.12%Pass
Hydrogen5.83%5.71%-0.12%Pass
Oxygen19.78%19.95%+0.17%Pass

Trustworthiness through Self-Validation: A robust analytical run must include validation checks. After calibration, a CRM should be run as an unknown sample. The results for this check standard must fall within the ±0.4% tolerance (or tighter, e.g., ±0.3%, as defined by internal SOPs) to prove the calibration is valid and the system is performing correctly. This step validates the entire process for the batch of samples being analyzed.

References

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. Pharmacopeia. [Link]

  • Basic principles and tests of organic element analysis. Universal Lab Blog. [Link]

  • Phenyl 2-methoxybenzoate | C14H12O3. PubChem, National Institutes of Health. [Link]

  • C15H14O3 (Mexenone) molar mass. WebQC.org. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. [Link]

  • <233> elemental impurities—procedures. USP.org. [Link]

  • Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. Agilent. [Link]

  • Four Steps of Analysis of Elemental Impurities. Labinsights. [Link]

  • Elemental Analysis Techniques. RSSL. [Link]

  • Molar mass calculator. EniG. Tools. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Reference Material Certificate. National Institute of Metrology of China. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Phenyl 2-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Phenyl 2-ethoxybenzoate

As drug development and chemical synthesis grow increasingly complex, laboratory safety must evolve from reactive compliance to proactive, mechanistic risk management. Phenyl 2-ethoxybenzoate (CAS: 79515-58-5) is a specialty aromatic ester utilized as a building block in pharmaceutical synthesis [1]. While it is not classified as a highly reactive explosive, its chemical nature as an aromatic ester dictates specific, rigorous handling protocols to mitigate skin, eye, and respiratory irritation risks [2, 3].

This guide provides an authoritative, step-by-step operational and disposal framework designed for researchers and scientists. By understanding the chemical causality behind these safety measures, laboratories can build self-validating systems that protect personnel and ensure experimental integrity.

Chemical Profiling & Hazard Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the mechanistic behavior of the chemical. Phenyl 2-ethoxybenzoate is an aromatic ester. According to leading academic laboratory safety manuals, aromatic esters exhibit similar physiological effects to aliphatic esters but can present unique localized irritation profiles due to the aromatic ring [3].

  • Inhalation Hazard: Like many solid or semi-solid aromatic esters (such as phenyl benzoate), the primary acute risk arises from dust or aerosol generation during weighing and transfer. Inhalation causes respiratory tract irritation [2].

  • Dermal/Ocular Hazard: Esters act as mild to moderate defatting agents on the skin and can cause severe ocular irritation upon contact [2].

  • Environmental Hazard: Aromatic esters must not be introduced into standard wastewater systems due to potential aquatic toxicity and persistence [2].

Personal Protective Equipment (PPE) Matrix

The following table synthesizes the quantitative and qualitative PPE requirements for handling Phenyl 2-ethoxybenzoate. Every choice is grounded in the chemical's permeation and irritation potential.

Protection ZoneRequired EquipmentTechnical SpecificationCausality / Rationale
Ocular (Eyes) Safety GogglesTightly fitting, side-shielded (EN 166 or NIOSH approved).Protects against micro-dust particulate generation during spatulation and transfer.
Dermal (Hands) Chemical GlovesNitrile or Neoprene (Minimum 4 mil thickness).Nitrile provides excellent resistance to ester permeation and prevents skin defatting/irritation.
Dermal (Body) Lab Coat & Trousers100% Cotton or flame-resistant (FR) lab coat; closed-toe shoes.Prevents localized skin contact from accidental spills. Cotton prevents static buildup which can ignite dust.
Respiratory Particulate RespiratorN95, P100, or half-mask dust respirator (if outside a fume hood).Mitigates the inhalation of airborne ester particulates, preventing respiratory tract irritation.

Operational Workflow & Handling Protocol

Trustworthy protocols must be self-validating. Do not rely solely on PPE; PPE is the last line of defense. The first line of defense is engineering controls—specifically, the chemical fume hood.

Protocol 1: Safe Weighing and Transfer
  • System Verification: Before opening the chemical container, verify that the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm).

  • PPE Donning & Inspection: Don the required PPE (Table 1). Self-Validation Step: Perform a visual and inflation check of nitrile gloves to ensure zero micro-tears before handling the ester.

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless steel spatula. Aromatic ester powders can carry static charges, causing them to aerosolize unpredictably during transfer.

  • Transfer: Keep the container as close to the analytical balance as possible within the hood. Transfer the Phenyl 2-ethoxybenzoate slowly to minimize dust generation.

  • Decontamination: Once weighed, seal the primary container immediately. Wipe down the exterior of the weighing vessel and the balance pan with a solvent appropriate for esters (e.g., a small amount of isopropanol or ethanol on a lint-free wipe) before removing the vessel from the hood.

Operational Workflow Diagram

G A 1. Pre-Op: PPE Donning & Inspection B 2. Engineering Control: Fume Hood Verification (80-100 fpm) A->B C 3. Handling: Anti-static Weighing & Transfer B->C D 4. Post-Op: Solvent Wipe Decontamination C->D E 5. Logistics: Secure Storage & Waste Routing D->E

Standard operating workflow for handling Phenyl 2-ethoxybenzoate.

Spill Response & Disposal Plan

A robust safety culture requires an immediate, pre-planned response to logistical failures. If Phenyl 2-ethoxybenzoate is spilled, follow this procedural methodology:

Protocol 2: Accidental Release and Waste Management
  • Isolation: Evacuate non-essential personnel from the immediate vicinity. If the spill occurs outside a fume hood, immediately don a NIOSH-approved particulate respirator [2].

  • Containment (No Sweeping): Do not use a standard broom. Dry sweeping generates hazardous airborne dust. Instead, cover the spill with a damp absorbent pad or lightly mist the solid with water (if compatible with surrounding chemicals) to suppress particulate aerosolization.

  • Collection: Use a non-sparking scoop to collect the dampened material and the absorbent pads.

  • Disposal Routing: Place the collected waste into a chemically compatible, airtight, and clearly labeled hazardous waste container (e.g., a high-density polyethylene (HDPE) bucket).

  • Environmental Protection: Phenyl 2-ethoxybenzoate must never be flushed down the sink [2]. Route the sealed container to your facility's Environmental Health and Safety (EHS) department for professional incineration, which is the standard disposal method for aromatic esters[3].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.